4-methoxy-2-methyl-1H-indole
Description
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Properties
IUPAC Name |
4-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWNDWTXECQVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444619 | |
| Record name | 4-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17897-50-6 | |
| Record name | 4-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data and Experimental Protocols for 4-methoxy-2-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-2-methyl-1H-indole (CAS No. 17897-50-6). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Methoxy-2-methylindole |
| CAS Number | 17897-50-6 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry and analysis of spectral data for structurally related compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | br s | 1H | N-H (indole) |
| ~7.1 - 7.3 | m | 1H | Ar-H (H7) |
| ~6.9 - 7.1 | t | 1H | Ar-H (H6) |
| ~6.5 - 6.7 | d | 1H | Ar-H (H5) |
| ~6.2 - 6.4 | s | 1H | C3-H |
| ~3.9 | s | 3H | O-CH₃ |
| ~2.4 | s | 3H | C2-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C4 |
| ~138 | C7a |
| ~136 | C2 |
| ~122 | C6 |
| ~115 | C3a |
| ~105 | C5 |
| ~100 | C7 |
| ~99 | C3 |
| ~55 | O-CH₃ |
| ~13 | C2-CH₃ |
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1620 | Medium | C=C Aromatic Ring Stretch |
| ~1580 | Medium | C=C Aromatic Ring Stretch |
| ~1460 | Medium | CH₃ Bend |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |
| ~740 | Strong | ortho-Disubstituted Benzene Bend |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 161 | 100 | [M]⁺ (Molecular Ion) |
| 146 | ~80 | [M - CH₃]⁺ |
| 118 | ~60 | [M - CH₃ - CO]⁺ |
| 91 | ~40 | Tropylium ion or related fragment |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (~5-10 mg for ¹H, ~20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (e.g., Bruker, JEOL, 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Add a small amount of TMS to the solution (or use the residual solvent peak as a reference).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID) data. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse program.
-
Acquire the FID. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (solid, ~1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind ~1-2 mg of the solid sample in an agate mortar.
-
Add ~100-200 mg of dry KBr powder and continue to grind until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass Spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.
-
-
Ionization (Electron Ionization - EI):
-
The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Experimental Workflow
The Multifaceted Biological Activities of Methoxy-Substituted Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic incorporation of methoxy (-OCH₃) groups onto the indole scaffold significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance biological activity and selectivity, making methoxy-substituted indoles a promising class of compounds for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding.
Anticancer Activity of Methoxy-Substituted Indole Derivatives
A significant body of research has focused on the anticancer potential of methoxy-substituted indoles. Many of these compounds exert their effects by targeting tubulin polymerization, a critical process for cell division.
Mechanism of Action: Tubulin Polymerization Inhibition
Several methoxy-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2] They typically bind to the colchicine site on β-tubulin, which prevents the assembly of α- and β-tubulin heterodimers into microtubules.[1][3] This disruption of microtubule dynamics leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: The failure to form a proper mitotic spindle triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately activates the apoptotic machinery, leading to programmed cell death.[4][5]
The following diagram illustrates the signaling pathway from tubulin inhibition by methoxy-substituted indole derivatives to the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various methoxy-substituted indole derivatives against different cancer cell lines.
| Compound Class/Name | Methoxy Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-pyridinyl-propenone (MOMIPP) | 5-methoxy, 2-methyl | Glioblastoma (U251) | >10 | [6] |
| 2-Aryl-3-aroyl indole (OXi8006 analogue) | 6-methoxy | Ovarian (SK-OV-3) | <5 | [7] |
| 2-Aryl-3-aroyl indole (OXi8006 analogue) | 6-methoxy | Lung (NCI-H460) | <5 | [7] |
| 2-Aryl-3-aroyl indole (OXi8006 analogue) | 6-methoxy | Prostate (DU-145) | <5 | [7] |
| 3-Formyl-2-phenylindole (3e) | 6-methoxy, 2-(4-methoxyphenyl) | Breast (MDA-MB 231) | 0.035 | [1] |
| 3-Formyl-2-phenylindole (3e) | 6-methoxy, 2-(4-methoxyphenyl) | Breast (MCF-7) | 0.035 | [1] |
| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-substituted | Breast (MCF-7) | 2.94 | |
| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-substituted | Breast (MDA-MB-231) | 1.61 | |
| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-substituted | Lung (A549) | 6.30 | |
| 5-Methoxyindole-isatin hybrid (5o) | 5-methoxy | Not specified | 1.69 | [8] |
| 5-Methoxyindole-isatin hybrid (5w) | 5-methoxy | Not specified | 1.91 | [8] |
Antimicrobial Activity of Methoxy-Substituted Indole Derivatives
Methoxy-substituted indoles have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.
Mechanism of Action: Efflux Pump Inhibition
One of the key mechanisms of antimicrobial resistance is the active efflux of antibiotics by bacterial pumps. Certain indole derivatives have been shown to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics.[9] In Staphylococcus aureus, the NorA efflux pump is a major contributor to fluoroquinolone resistance. Methoxy-substituted indoles can act as NorA efflux pump inhibitors (EPIs), leading to increased intracellular concentrations of antibiotics.[9][10]
The following diagram illustrates the synergistic effect of methoxy-substituted indole derivatives with antibiotics through the inhibition of the NorA efflux pump.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some methoxy-substituted indole derivatives against various microbial strains.
| Compound Class/Name | Methoxy Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Methoxy-2-phenylindole | 5-methoxy | Bacillus cereus | 3.9 | [11] |
| Indole-triazole derivative (3d) | Not specified | MRSA | Not specified (highly active) | [12] |
| Indole-triazole derivative (3d) | Not specified | Candida krusei | Not specified (highly active) | [12] |
| Indole-thiadiazole derivative (2c) | Not specified | MRSA | Not specified (highly active) | [12] |
Neuroprotective Activity of Methoxy-Substituted Indole Derivatives
Methoxy-substituted indoles have emerged as a class of compounds with significant neuroprotective potential, showing promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The neuroprotective effects of these derivatives are often multifactorial and can include:
-
Antioxidant Activity: They can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key pathological feature in many neurodegenerative disorders.[13]
-
MAO-B Inhibition: Some derivatives inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine. Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for Parkinson's disease.[3][13]
-
Anti-amyloid Aggregation: Certain phenoxyindole derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[14]
-
Mitochondrial Protection: 5-Methoxyindole-2-carboxylic acid has been shown to protect against ischemic stroke injury by targeting mitochondrial dihydrolipoamide dehydrogenase (DLDH).[15]
Quantitative Neuroprotective Activity Data
The following table provides data on the neuroprotective effects of selected methoxy-substituted indole derivatives.
| Compound Name/Class | Methoxy Substitution Pattern | Assay | Activity | Reference |
| Arylhydrazone of 5-methoxyindole-2-carboxylic acid | 5-methoxy | Scopolamine-induced dementia model | Beneficial effect on memory | [13] |
| 5-Methoxyindole carboxylic acid derivatives | 5-methoxy | H₂O₂-induced oxidative stress in SH-SY5Y cells | Strong neuroprotection | [3] |
| 5-Methoxyindole carboxylic acid derivatives | 5-methoxy | 6-OHDA-induced neurotoxicity | Strong neuroprotection | [3] |
| Phenoxyindole derivative (compound 5) | Not specified | Anti-Aβ aggregation | IC50 = 3.18 µM | [14] |
| Phenoxyindole derivative (compound 5) | Not specified | Antioxidant | IC50 = 28.18 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Workflow for Synthesis and Biological Evaluation
The discovery and development of biologically active methoxy-substituted indole derivatives typically follow a structured workflow, from initial synthesis to in vivo testing.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. sfera.unife.it [sfera.unife.it]
- 3. benchchem.com [benchchem.com]
- 4. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abscience.com.tw [abscience.com.tw]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
The Dawn of Methoxy-Activated Indoles: An In-depth Technical Guide
A comprehensive exploration into the discovery, history, and foundational chemistry of methoxy-activated indoles, offering researchers, scientists, and drug development professionals a detailed guide to their synthesis, biological significance, and the signaling pathways they influence.
Introduction
The indole scaffold, a privileged structure in medicinal chemistry, has been the subject of intense scientific scrutiny for over a century. The introduction of a methoxy substituent to this bicyclic heterocycle significantly alters its electronic properties, enhancing its reactivity and biological activity. This technical guide provides an in-depth exploration of the discovery and history of these "methoxy-activated" indoles, detailing the seminal synthetic methodologies, key experimental protocols, and their engagement with cellular signaling pathways.
A Historical Timeline: Unearthing the Methoxyindoles
The journey into the world of methoxy-activated indoles began in the early 20th century, following the initial isolation and structural elucidation of the parent indole ring by Adolf von Baeyer in 1866.[1] While a definitive, singular "discovery" of methoxyindoles is not documented, their emergence is intrinsically linked to the development of new synthetic methods for substituted indoles.
One of the earliest and most significant contributions was the Fischer indole synthesis , developed by Hermann Emil Fischer in 1883. This versatile reaction, involving the acid-catalyzed cyclization of arylhydrazones, provided a practical route to a wide array of substituted indoles, including those bearing methoxy groups. Although the initial publications focused on the core indole structure, the application of this method to methoxy-substituted phenylhydrazines undoubtedly played a pivotal role in the early availability of these compounds for study.
Further expanding the synthetic chemists' toolkit were the Bischler indole synthesis , discovered by August Bischler in 1892, and the Madelung synthesis , reported by Walter Madelung in 1912.[2][3] The Bischler synthesis, involving the reaction of an α-halo- or α-hydroxyketone with an arylamine, and the Madelung synthesis, the intramolecular cyclization of N-phenylamides, offered alternative pathways to construct the indole nucleus, further enabling the creation of specifically substituted methoxyindoles.
The mid-20th century saw continued refinement and application of these classical methods, alongside the development of new approaches such as the Ullmann condensation , which could be adapted for the synthesis of methoxyindoles from haloindoles and methoxide sources.[4] These synthetic advancements paved the way for a deeper investigation into the chemical and biological properties of this important class of molecules.
Key Synthetic Methodologies: Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of representative methoxy-activated indoles using classical named reactions.
Fischer Indole Synthesis of 5-Methoxy-2-methylindole
This protocol describes the synthesis of 5-methoxy-2-methylindole from p-methoxyphenylhydrazine and acetone.
Reaction Scheme:
Caption: Fischer Indole Synthesis of 5-Methoxy-2-methylindole.
Procedure:
-
In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add acetone to the solution and stir the mixture at room temperature to form the corresponding phenylhydrazone.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-methoxy-2-methylindole.
Bischler Indole Synthesis of a Methoxy-Activated Indole
This protocol outlines the general procedure for the Bischler synthesis of a 2-aryl-methoxyindole from a methoxy-substituted aniline and an α-haloketone.
Reaction Scheme:
Caption: General scheme for the Bischler Indole Synthesis.
Procedure:
-
React the methoxy-substituted aniline with the α-haloketone (e.g., phenacyl bromide) in a suitable solvent, often with heating, to form the intermediate α-aminoketone.
-
Isolate the α-aminoketone intermediate.
-
Treat the α-aminoketone with a strong acid catalyst (e.g., hydrochloric acid or polyphosphoric acid) and heat the mixture to induce cyclization and dehydration.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a base.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the resulting methoxy-activated indole by chromatography or recrystallization.
Madelung Synthesis of a Methoxy-Activated Indole
This protocol describes the base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine to form a methoxy-activated indole.
Reaction Scheme:
Caption: General scheme for the Madelung Synthesis.
Procedure:
-
Place the N-acyl-o-methoxy-toluidine in a high-boiling point solvent (e.g., paraffin oil) in a reaction vessel equipped for high-temperature reactions.
-
Add a strong base, such as sodium amide or potassium tert-butoxide, to the mixture.
-
Heat the reaction mixture to a high temperature (typically >200 °C) under an inert atmosphere.
-
Maintain the high temperature for several hours.
-
Cool the reaction mixture and carefully quench it with water or an alcohol.
-
Extract the product into an organic solvent.
-
Wash and dry the organic extract.
-
Purify the crude product by distillation, chromatography, or recrystallization.
Ullmann Condensation for 5-Methoxyindole Synthesis
This protocol details the synthesis of 5-methoxyindole from 5-bromoindole and sodium methoxide using a copper catalyst.[5]
Reaction Scheme:
Caption: Ullmann Condensation for 5-Methoxyindole Synthesis.
Procedure:
-
To a reaction vessel, add 5-bromoindole, a copper(I) salt (e.g., cuprous bromide), and a ligand (e.g., phenanthroline).
-
Add a solution of sodium methoxide in methanol.
-
Heat the mixture to a temperature between 80-120 °C and stir for 5-10 hours.[5]
-
Monitor the reaction's completion using TLC.
-
After cooling, filter the reaction mixture to remove insoluble salts.
-
Remove the methanol from the filtrate under reduced pressure.
-
Extract the residue with an organic solvent and wash the organic layer with water.
-
Dry the organic phase and concentrate it to yield the crude product.
-
Purify the 5-methoxyindole by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
Methoxy-activated indoles exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Effects and NF-κB Signaling
Several methoxy-activated indoles have demonstrated potent anti-inflammatory properties. One of the primary mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Methoxy-activated indoles can inhibit the NF-κB signaling pathway.
Modulation of MAP Kinase Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Some methoxy-activated indoles have been shown to modulate MAPK signaling, contributing to their therapeutic potential.
Caption: Methoxy-activated indoles can modulate MAPK signaling pathways.
Interaction with the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain methoxy-activated indoles have been investigated for their ability to interfere with this pathway, suggesting a potential role in cancer therapy.
Caption: Methoxy-activated indoles may inhibit the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for representative methoxy-activated indoles, providing a comparative overview of their biological activities.
Table 1: Cytotoxic Activity of Methoxy-Activated Indoles against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Methoxy-2-methylindole | Various | >150 | [6] |
| 6-Methoxyindole derivative | SH-SY5Y (Neuroblastoma) | Varies | [7] |
| 6-Methoxyindole derivative | AGS (Gastric Adenocarcinoma) | Varies | [7] |
| 6-Methoxyindole derivative | MDA-MB-231 (Breast Adenocarcinoma) | Varies | [7] |
Table 2: Binding Affinities of Methoxy-Activated Indoles to Serotonin Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| 5-Methoxyindole | 5-HT1A | Not readily available | |
| 5-Methoxyindole | 5-HT2A | Not readily available | |
| 5-Methoxyindole | 5-HT3 | Not readily available | [8] |
Note: Specific Ki values for many simple methoxyindoles at various serotonin receptor subtypes are not widely reported in publicly available literature and often require specific experimental determination.
Conclusion
The introduction of a methoxy group onto the indole ring has proven to be a pivotal strategy in the development of novel bioactive compounds. From their early synthesis in the 20th century using classical methods like the Fischer, Bischler, and Madelung reactions, to their current investigation as modulators of critical cellular signaling pathways, methoxy-activated indoles continue to be a rich area of research. This technical guide has provided a historical perspective, detailed synthetic protocols, and an overview of their biological interactions, offering a solid foundation for further exploration and innovation in the fields of chemistry and drug discovery. The continued study of these versatile molecules holds significant promise for the development of new therapeutics to address a range of human diseases.
References
- 1. Walter Madelung – Wikipedia [de.wikipedia.org]
- 2. August Bischler - Wikipedia [en.wikipedia.org]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. acikerisim.kastamonu.edu.tr [acikerisim.kastamonu.edu.tr]
- 8. August Bischler – Wikipedia [de.wikipedia.org]
Unlocking Therapeutic Potential: A Technical Guide to 4-Methoxy-2-Methyl-1H-Indole Analogs as Modulators of Key Biological Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of 4-methoxy-2-methyl-1H-indole analogs, a promising class of small molecules with demonstrated activity against critical targets in oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape, including quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Core Findings
Recent research has identified analogs of the this compound scaffold as potent modulators of key proteins implicated in disease progression, including Bromodomain and Extra-Terminal (BET) proteins and Enhancer of Zeste Homolog 2 (EZH2). While the broader class of methoxy-indole derivatives has shown activity against targets such as 15-Lipoxygenase (ALOX15), specific data for analogs of the this compound core remains an area of active investigation. This guide focuses on the established targets and provides the foundational knowledge for further exploration.
BET Bromodomain Inhibition: A Promising Anti-Cancer Strategy
A key therapeutic target for this compound analogs is the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of epigenetic marks and play a central role in regulating the transcription of oncogenes such as c-MYC. Inhibition of BET proteins has emerged as a promising therapeutic strategy in various cancers.
Quantitative Data: Inhibition of BET Bromodomains
A specific analog, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole , which incorporates the 4-methoxy-2-methyl-indole-like core, has demonstrated potent inhibition of BRD4. The binding affinities for the two bromodomains of BRD4 (BD1 and BD2) are summarized below.
| Compound ID | Target | Kᵢ (nM) |
| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole | BRD4 (BD1) | 387 |
| BRD4 (BD2) | 476 |
Signaling Pathway: BET Inhibition and c-MYC Downregulation
The mechanism of action of BET inhibitors involves the disruption of the interaction between BET proteins and acetylated histones, leading to the downregulation of target genes, including the proto-oncogene c-MYC.
Experimental Protocol: Competitive Fluorescence Polarization Assay for BET Bromodomain Inhibition
This protocol outlines a competitive fluorescence polarization (FP) assay to determine the binding affinity (Kᵢ) of this compound analogs for BET bromodomains.
Materials:
-
Recombinant human BRD4 BD1 and BD2 proteins
-
Fluorescently labeled probe (e.g., a known BET inhibitor with a fluorescent tag)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Assay Plate Preparation: To each well of the microplate, add the assay buffer, the fluorescently labeled probe at a fixed concentration, and the recombinant BRD4 bromodomain protein.
-
Compound Addition: Add the serially diluted test compounds to the assay plate. Include wells with no inhibitor (maximum polarization) and wells with a known potent BET inhibitor (minimum polarization) as controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ values can then be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
EZH2 Inhibition: Targeting Epigenetic Dysregulation in Cancer
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a crucial role in epigenetic gene silencing. Overexpression and mutations of EZH2 are implicated in various cancers. While direct analogs of this compound targeting EZH2 are still under investigation, closely related 2-methyl-1H-indole derivatives have shown significant inhibitory activity.
Quantitative Data: Inhibition of EZH2
The following table summarizes the inhibitory activity of a potent 2-methyl-1H-indole-3-carboxamide analog, CPI-1205, against EZH2. This provides a valuable reference for the potential of the broader indole scaffold.
| Compound ID | Target | IC₅₀ (nM) | Cellular EC₅₀ (nM) |
| CPI-1205 | EZH2 | 2 | 32 |
Signaling Pathway: EZH2 Inhibition and Gene Reactivation
EZH2 inhibitors block the methylation of Histone H3 at lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes that were previously silenced.
Experimental Protocol: EZH2 Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to measure the inhibitory activity of compounds against EZH2.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Histone H3 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the methylated histone peptide. Wash the plate to remove unincorporated [³H]-SAM. Add scintillation cocktail to each well.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
ALOX15 Inhibition: A Potential Target in Inflammation
15-Lipoxygenase (ALOX15) is an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. While some methoxy-indole derivatives have shown inhibitory activity against ALOX15, specific data for this compound analogs is not yet available in the public domain. The following information on a related class of compounds is provided for context and to guide future research.
Quantitative Data: Inhibition of ALOX15 by a 5-(4-methoxyphenyl)-1H-indole Analog
| Compound Class | Target | Substrate | IC₅₀ (µM) |
| 5-(4-methoxyphenyl)-1H-indole | Rabbit ALOX15 | Linoleic Acid | 0.04 |
| Human ALOX15 | Linoleic Acid | 2.06 |
Experimental Protocol: ALOX15 Spectrophotometric Assay
This protocol describes a spectrophotometric assay to measure the inhibition of ALOX15 activity.
Materials:
-
Recombinant human or rabbit ALOX15
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds
-
Borate buffer (pH 9.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffers.
-
Reaction Mixture: In a cuvette, combine the borate buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the ALOX15 enzyme to the cuvette and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting key pathways in cancer and potentially other diseases. The data presented in this guide highlight the potential of analogs based on this core structure to potently inhibit BET bromodomains. While direct evidence for the inhibition of EZH2 and ALOX15 by this compound analogs is still emerging, the activity of closely related indole derivatives suggests that this is a fertile area for future investigation. Further optimization of this scaffold, guided by the structure-activity relationships and experimental protocols outlined herein, could lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles.
Solubility Profile of 4-methoxy-2-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-2-methyl-1H-indole is a heterocyclic organic compound belonging to the indole family. Indole and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. A thorough understanding of the solubility of this compound in common laboratory solvents is fundamental for its synthesis, purification, formulation, and in vitro/in vivo screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for solubility determination, and a general workflow for the synthesis and purification of indole derivatives.
Predicted Solubility of this compound
Based on the general principle of "like dissolves like" and available data for structurally similar compounds, a qualitative and quantitative prediction of the solubility of this compound can be made. The presence of the nonpolar indole ring system, substituted with a methyl group, suggests that the molecule is predominantly hydrophobic. However, the methoxy group and the N-H group of the indole ring can participate in hydrogen bonding, which may contribute to its solubility in polar solvents.
For a closely related compound, 4-methoxyindole, a solubility of 50 mg/mL in ethanol has been reported.[1] Indole itself is sparingly soluble in water but shows good solubility in organic solvents like ethanol, chloroform, and ethyl acetate.[2] It is anticipated that this compound will exhibit a similar solubility profile.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The hydrophobic indole backbone and methyl group outweigh the hydrogen bonding potential of the methoxy and N-H groups. |
| Methanol | Polar Protic | High | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, with a slightly lower polarity. A solubility of 50 mg/mL is reported for the similar 4-methoxyindole.[1] |
| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group can interact with the solute, but it lacks hydrogen bond donating ability. |
| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent that can dissolve a range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving many poorly soluble compounds. |
| Dichloromethane (DCM) | Nonpolar | Moderate | A common organic solvent that can dissolve many nonpolar to moderately polar compounds. |
| Hexane | Nonpolar | Low | The significant difference in polarity between the solvent and the somewhat polar functional groups of the solute will limit solubility. |
Experimental Protocol for Solubility Determination
The following is a general and robust protocol for the quantitative determination of the solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully remove the vials from the shaker.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the filtered saturated solutions with the corresponding solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and determine their concentrations using the calibration curve.
-
Calculate the original concentration of the saturated solution (the solubility) by taking into account the dilution factor.
-
General Workflow for Indole Derivative Synthesis and Purification
The synthesis of indole derivatives often follows a multi-step process involving the formation of the indole core followed by purification. The following diagram illustrates a general experimental workflow.
Caption: General experimental workflow for the synthesis and purification of an indole derivative.
References
An In-Depth Technical Guide to the Health and Safety of 4-Methoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with established laboratory safety protocols. All handling of this chemical should be performed by trained personnel in a controlled laboratory setting.
Executive Summary
4-Methoxy-2-methyl-1H-indole is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for safe handling and use in a research environment. This guide provides a consolidated overview of the available safety data for this compound and structurally related compounds. Due to the limited publicly available data for this specific molecule, information from close analogs is used to infer potential hazards. This guide covers physicochemical properties, hazard identification, handling and storage procedures, and emergency measures. Furthermore, it details standardized experimental protocols for assessing key safety parameters and provides a visualization of a potential metabolic pathway.
Physicochemical and Toxicological Data
The following tables summarize the known physicochemical properties of this compound and the toxicological data of structurally related indole compounds. This information is crucial for risk assessment in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | BOC Sciences |
| Molecular Weight | 161.2 g/mol | BOC Sciences |
| Boiling Point | 308.5°C at 760 mmHg | BOC Sciences |
| Density | 1.134 g/cm³ | BOC Sciences |
| Purity | 95% | BOC Sciences |
| Synonyms | 4-methoxy-2-methylindole | BOC Sciences |
Table 2: Toxicological Data of Structurally Related Indole Compounds
| Compound | Test | Route | Species | Value | Source |
| Indole | LD50 | Oral | Rat | 1000 mg/kg | CDH Fine Chemical[1] |
| Indole | LD50 | Dermal | Rabbit | 790 mg/kg | Cole-Parmer[2] |
| N,N-Dimethyltryptamine (DMT) | LD50 | Intraperitoneal | Mouse | 47 mg/kg | Cayman Chemical |
Hazard Identification and GHS Classification
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
The following are standardized protocols for determining key health and safety data.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to assess the acute oral toxicity of a substance.[3]
-
Principle: A stepwise procedure is used where the substance is administered orally to a group of animals of a single sex (typically female rats) at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[4] The response of the animals determines the subsequent dose for the next group. The aim is to identify a dose that causes evident toxicity but not mortality.[3]
-
Sighting Study: A preliminary study in single animals is performed to determine the appropriate starting dose for the main study.[4]
-
Main Study: Groups of at least 5 animals are dosed at the selected starting dose.[5]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.[3]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This protocol assesses the potential of a substance to cause skin irritation or corrosion.[6]
-
Principle: The substance is applied to a small area of the skin (approximately 6 cm²) of a single animal (typically an albino rabbit) under a semi-occlusive dressing for a defined period (usually 4 hours).[6]
-
Application: A dose of 0.5 g (for solids) or 0.5 mL (for liquids) is applied to the shaved skin.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7]
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.[7]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.
-
Application: A volume of 0.1 mL for liquids or not more than 0.1 g for solids is instilled into the eye.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of ocular lesions is scored to determine the irritant properties of the substance.
Flash Point Determination - Pensky-Martens Closed Cup Method (ASTM D93)
This method is used to determine the flash point of volatile materials.
-
Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring.
-
Ignition Source: An ignition source is periodically directed into the cup.
-
Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
Visualizations
Experimental Workflow for Chemical Safety Assessment
Caption: Workflow for assessing the safety of a new chemical entity.
Hypothetical Metabolic Pathway of this compound
Indole and its derivatives are known to be metabolized by cytochrome P450 enzymes in the liver. This diagram illustrates a plausible metabolic pathway for this compound, leading to hydroxylated and potentially reactive metabolites.
Caption: Potential metabolic fate of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indole, 120-72-9 [thegoodscentscompany.com]
Methodological & Application
Protocol for Fischer Indole Synthesis of Substituted Indoles: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of substituted indoles using the Fischer indole synthesis. This venerable reaction remains a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from readily available arylhydrazines and carbonyl compounds. These protocols are intended for researchers, scientists, and drug development professionals seeking to employ this versatile method for the preparation of diverse indole derivatives.
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and widely utilized acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring system. The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and natural products.[2] This document outlines standard, one-pot, and microwave-assisted protocols for the synthesis of substituted indoles, complete with quantitative data and detailed experimental procedures.
Data Presentation
The following tables summarize quantitative data for the Fischer indole synthesis of various substituted indoles under different reaction conditions.
Table 1: Conventional Fischer Indole Synthesis of Substituted Indoles
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Acetophenone | Polyphosphoric acid | 100 | 2 | 85 |
| 2 | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial acetic acid | Reflux | 2.25 | - |
| 3 | Phenylhydrazine hydrochloride | Cyclohexanone | Acetic acid | 80 | 3 | 78 |
| 4 | 4-Methoxyphenylhydrazine | Propiophenone | Eaton's Reagent | 80 | 1 | 92 |
| 5 | 2-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid | Reflux | - | - |
Table 2: Microwave-Assisted Fischer Indole Synthesis of Substituted Indoles
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Acetophenone | Acetic acid | 150 | 5 | 120 | 88 |
| 3 | 4-Fluorophenylhydrazine | Cyclohexanone | PPA/SiO2 | 200 | 8 | 140 | 91 |
| 4 | 4-Chlorophenylhydrazine | Butan-2-one | ZnCl2/EtOH | 120 | 15 | 100 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Conventional Fischer Indole Synthesis
This protocol describes a general method for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using polyphosphoric acid as the catalyst.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).
-
Add polyphosphoric acid (10 eq by weight) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Allow the mixture to cool to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol to afford pure 2-phenylindole.
Protocol 2: One-Pot Fischer Indole Synthesis
This protocol outlines a one-pot procedure where the hydrazone is formed in situ followed by indolization.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Ketone (1.0 eq)
-
Glacial acetic acid
Procedure:
-
To a reaction flask, add the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.0 eq) to glacial acetic acid.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Fischer Indole Synthesis
This protocol describes a rapid synthesis of 2-phenylindole from phenylhydrazine and propiophenone using microwave irradiation.[3]
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid)
-
Microwave vial
-
Crushed ice
-
Saturated aqueous solution of sodium bicarbonate
Procedure:
-
In a microwave vial, combine phenylhydrazine (1.0 eq) and propiophenone (1.0 eq).
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.[3]
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[3]
-
The product can then be extracted with an organic solvent, dried, and purified by column chromatography.
Visualizations
The following diagrams illustrate the mechanism of the Fischer indole synthesis and a general experimental workflow.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow for Fischer Indole Synthesis.
References
Application of 4-methoxy-2-methyl-1H-indole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxy-2-methyl-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its structural features, including the electron-donating methoxy group and the reactive methyl-substituted pyrrole ring, make it a versatile building block for the synthesis of novel therapeutic agents. This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its role in the development of inhibitors for key epigenetic targets, along with relevant experimental protocols and data.
Application in the Development of BET Bromodomain Inhibitors
Derivatives of this compound have emerged as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their inhibition has shown therapeutic promise in various cancers.
A notable example is the potent and orally bioavailable BET inhibitor, CD161 , which incorporates a 4-(6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole core.[1][2][3] This compound demonstrates high binding affinity to BET proteins and exhibits low nanomolar potency in inhibiting the growth of acute leukemia cell lines.[1][2]
Quantitative Data:
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| CD161 | BET Bromodomains | Cell Growth Inhibition | 6 | MV4;11 (Acute Myeloid Leukemia) | [2] |
| CD161 | BET Bromodomains | Cell Growth Inhibition | 36 | MOLM-13 (Acute Myeloid Leukemia) | [2] |
Signaling Pathway:
BET inhibitors, such as those derived from this compound, function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes like MYC.[4][5]
Caption: BET Bromodomain Inhibition Pathway.
Experimental Protocols:
Synthesis of a 9H-pyrimido[4,5-b]indole derivative (Analogue of CD161 Core)
This protocol describes a general method for the synthesis of the core scaffold found in CD161, starting from a substituted indole.
Materials:
-
Substituted 4-amino-6-methoxy-2-methyl-1H-indole
-
Substituted pyrimidine derivative (e.g., 4,6-dichloro-2-methylpyrimidine)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a dried reaction flask, add the substituted 4-amino-6-methoxy-2-methyl-1H-indole (1 equivalent), the substituted pyrimidine (1.1 equivalents), palladium acetate (0.05 equivalents), Xantphos (0.1 equivalents), and cesium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 9H-pyrimido[4,5-b]indole derivative.
Cell Proliferation Assay (MV4;11 Cells)
This protocol outlines a method to assess the anti-proliferative activity of a test compound on the MV4;11 acute myeloid leukemia cell line.[6][7]
Materials:
-
MV4;11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., CD161) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed MV4;11 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software.
Caption: Experimental Workflow for BET Inhibitor.
Application in the Development of EZH2 Inhibitors
The this compound scaffold has also been utilized in the development of inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[8][9] EZH2 is a histone methyltransferase that plays a critical role in epigenetic gene silencing. Its dysregulation is implicated in various cancers, particularly lymphomas.
An example of an indole-based EZH2 inhibitor is CPI-1205 , which contains a modified 2-methyl-1H-indole core.[9] This compound is a potent and selective inhibitor of EZH2 and has demonstrated anti-tumor effects in preclinical models.[9][10]
Quantitative Data:
| Compound | Target | Assay | IC50 (nM) | Cellular EC50 (nM) | Reference |
| CPI-1205 | EZH2 | Biochemical | 2 | 32 | [9] |
Signaling Pathway:
EZH2 inhibitors block the methyltransferase activity of the PRC2 complex, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). This leads to the reactivation of tumor suppressor genes that were silenced by this epigenetic mark, ultimately inhibiting cancer cell proliferation.[11][12]
Caption: EZH2 Inhibition Pathway.
Experimental Protocols:
Synthesis of an Indole-based EZH2 Inhibitor (General Protocol)
This protocol provides a general approach for the synthesis of indole-3-carboxamide derivatives similar to CPI-1205.
Materials:
-
2-methyl-1H-indole-3-carboxylic acid
-
Activating agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Substituted amine
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 2-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final indole-3-carboxamide derivative.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to measure the inhibitory activity of a test compound against the EZH2 complex.[13][14][15]
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide (substrate)
-
S-[3H]-adenosyl-L-methionine ([3H]-SAM)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 500 µM S-adenosyl-L-homocysteine)
-
Filter plates and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the PRC2 complex and the histone H3 peptide to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding [3H]-SAM to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated histone peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Caption: Experimental Workflow for EZH2 Inhibitor.
Other Potential Applications
The versatility of the this compound scaffold extends beyond epigenetic targets. The indole nucleus is a common feature in many kinase inhibitors, and derivatives of this compound could be explored for their potential to inhibit various kinases involved in cancer and other diseases.[16][17][18] The electron-rich nature of the indole ring allows for various chemical modifications to optimize binding to the ATP-binding site of kinases. Further research into this area could unveil new therapeutic opportunities for this valuable chemical scaffold.
References
- 1. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 17. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Methoxy-2-methyl-1H-indole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methyl-1H-indole is a valuable heterocyclic building block in organic synthesis, prized for its utility in the construction of a diverse array of complex molecules with significant biological activities. The presence of the electron-donating methoxy group at the 4-position and the methyl group at the 2-position influences the reactivity of the indole core, making it a versatile precursor for the synthesis of pharmaceutical agents and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations and highlights its application in the development of potent therapeutic agents.
Key Synthetic Applications
The electron-rich nature of the indole ring, further enhanced by the 4-methoxy group, makes this compound particularly susceptible to electrophilic substitution at the C3 position. This reactivity is harnessed in several fundamental organic reactions to introduce a variety of functional groups, paving the way for the synthesis of more complex scaffolds.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. In the case of this compound, this reaction proceeds smoothly to yield this compound-3-carboxaldehyde, a key intermediate for the synthesis of various bioactive molecules.[1]
Experimental Protocol: Synthesis of this compound-3-carboxaldehyde
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound-3-carboxaldehyde.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that provides access to aminoalkylated derivatives. For this compound, the Mannich reaction with formaldehyde and a secondary amine, such as dimethylamine, furnishes the corresponding gramine derivative, 3-((dimethylamino)methyl)-4-methoxy-2-methyl-1H-indole.[2][3] These gramine derivatives are versatile intermediates that can be used in subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 3-((dimethylamino)methyl)-4-methoxy-2-methyl-1H-indole
Materials:
-
This compound
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Dioxane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in dioxane, add acetic acid (catalytic amount).
-
Cool the mixture to 0 °C and add a pre-cooled mixture of dimethylamine (1.5 equivalents) and formaldehyde (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or silica gel column chromatography.
Application in Drug Discovery: Synthesis of a BET Bromodomain Inhibitor
A significant application of this compound is in the synthesis of potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are promising targets for cancer therapy.[4][5] The following workflow outlines the synthesis of a pyrimido[4,5-b]indole-based BET bromodomain inhibitor starting from a derivative of this compound.
Synthetic Workflow for a BET Bromodomain Inhibitor
Caption: Synthetic workflow for a BET bromodomain inhibitor.
Mechanism of Action: BET Bromodomain Inhibition
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of bromodomains, thereby preventing the interaction between BET proteins and acetylated histones and transcription factors.[4] This disruption of protein-protein interactions leads to the downregulation of key oncogenes, such as c-Myc, and ultimately induces cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of BET bromodomain inhibition.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving methoxy-substituted indoles, providing a comparative overview for researchers.
| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |
| 4,6-Dimethoxyindole | Mannich Reaction | Formaldehyde, Dimethylamine, Acetic Acid | 4,6-Dimethoxygramine | High | [2] |
| Indole | Vilsmeier-Haack | POCl₃, DMF | Indole-3-carboxaldehyde | 97 | [2] |
| 4-Methoxy-2-methyl-7-nitro-1H-indole | Pyrimido[4,5-b]indole synthesis | Guanidine hydrochloride, Sodium ethoxide | 6-Methoxy-2-methyl-4-amino-9H-pyrimido[4,5-b]indol-7-amine | 75 | [4] |
Note: The yields are reported as found in the literature and may vary depending on the specific reaction conditions and scale.
Conclusion
This compound serves as a highly effective and versatile building block in the field of organic synthesis. Its inherent reactivity, guided by the methoxy and methyl substituents, allows for facile functionalization, providing access to a wide range of complex molecular architectures. The successful application of this indole derivative in the synthesis of potent BET bromodomain inhibitors underscores its importance in drug discovery and development. The protocols and data presented herein offer a valuable resource for researchers and scientists working to leverage the synthetic potential of this compound for the creation of novel therapeutic agents and functional materials.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Purity Analysis of 4-methoxy-2-methyl-1H-indole
An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of 4-methoxy-2-methyl-1H-indole is crucial for ensuring the quality and consistency of this compound in research and drug development. This document provides a detailed application note and protocol for this purpose, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is an indole derivative with potential applications in medicinal chemistry and materials science. Accurate determination of its purity is essential for reliable experimental results and for meeting regulatory standards in drug development. This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the detection of potential process-related impurities and degradation products.
Principle
The method utilizes a C18 stationary phase to separate this compound from its potential impurities based on their hydrophobicity. A mobile phase consisting of an aqueous component and an organic solvent is used to elute the compounds from the column. The use of a gradient elution allows for the effective separation of compounds with a range of polarities. An acidic modifier, such as formic acid, is added to the mobile phase to ensure sharp and symmetrical peaks by suppressing the ionization of the indole nitrogen.[1] Detection is performed using a UV detector, set at a wavelength where the analyte and its potential impurities exhibit significant absorbance. A wavelength of 280 nm is a suitable choice for many indole derivatives.[1][2]
Potential Impurities
Potential impurities in this compound can originate from the synthetic route or degradation. Common synthetic pathways, such as the Fischer indole synthesis, may result in residual starting materials or byproducts. Potential process-related impurities could include precursors like (4-methoxyphenyl)hydrazine and related compounds. Additionally, indole derivatives can be susceptible to oxidation and photodegradation, leading to the formation of various degradation products.[3]
Experimental Protocols
1. Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water |
| Reagents | Formic Acid (LC-MS grade) |
| Glassware | Volumetric flasks, pipettes, vials |
| Filtration | 0.45 µm syringe filters (PTFE or Nylon) |
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
1. Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, a forced degradation study is performed. This involves subjecting the this compound sample to various stress conditions to induce degradation.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105 °C for 48 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (e.g., 254 nm) for 24 hours. |
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation product peaks.
2. Linearity
Prepare a series of standard solutions at different concentrations (e.g., 0.01, 0.05, 0.1, 0.15, 0.2 mg/mL). Inject each solution and plot a calibration curve of peak area versus concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
3. Accuracy
Accuracy is determined by recovery studies. Spike a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
4. Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same batch on different days, by different analysts, or with different equipment.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the Response / Slope)
-
LOQ = 10 x (Standard Deviation of the Response / Slope)
6. Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the results. Variations can include changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Data Presentation
Table 1: Summary of HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability Results (Typical)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | 8500 | ≥ 2000 |
| RSD of Peak Area (n=5) | 0.5% | ≤ 2.0% |
Table 3: Method Validation Summary (Typical Results)
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.6%Intermediate: 0.9% | ≤ 2.0% |
| LOD | 0.003 mg/mL | - |
| LOQ | 0.01 mg/mL | - |
| Robustness | No significant impact on results | - |
Visualization
Caption: Workflow for HPLC Purity Analysis.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-methoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data for 4-methoxy-2-methyl-1H-indole
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment.
Table 1: Predicted ¹H NMR Data (in CDCl₃ at 500 MHz)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1-H | ~8.0 (broad s) | Broad Singlet | - | 1H |
| 3-H | ~6.2 (s) | Singlet | - | 1H |
| 5-H | ~6.6 (d) | Doublet | ~7.8 | 1H |
| 6-H | ~7.1 (t) | Triplet | ~8.0 | 1H |
| 7-H | ~6.9 (d) | Doublet | ~8.2 | 1H |
| 2-CH₃ | ~2.4 (s) | Singlet | - | 3H |
| 4-OCH₃ | ~3.9 (s) | Singlet | - | 3H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃ at 125 MHz)
| Atom Number | Chemical Shift (δ, ppm) |
| 2 | ~137 |
| 3 | ~100 |
| 3a | ~123 |
| 4 | ~154 |
| 5 | ~104 |
| 6 | ~122 |
| 7 | ~110 |
| 7a | ~137 |
| 2-CH₃ | ~13 |
| 4-OCH₃ | ~55 |
Molecular Structure and Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the NMR assignments in Tables 1 and 2.
Caption: Structure of this compound with atom numbering for NMR assignment.
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the compound's solubility and the desired spectral resolution.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary.
-
Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally adequate for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should cover the expected proton signals.
-
Temperature: Standard room temperature (e.g., 298 K) is typically used.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is standard for routine spectra.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.
-
Spectral Width (SW): A spectral width of approximately 200-240 ppm, centered around 100-120 ppm, will encompass the typical range for organic molecules.
-
Temperature: Standard room temperature (e.g., 298 K) is generally used.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integration and Peak Picking: For ¹H spectra, the relative peak areas are determined by integration. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are identified.
Logical Workflow for NMR Analysis
The following diagram outlines the logical workflow for the NMR analysis of an organic compound.
Caption: A streamlined workflow for NMR spectroscopic analysis.
References
Application Notes and Protocols for N-Alkylation of 4-methoxy-2-methyl-1H-indole
**Abstract
This document provides a detailed experimental procedure for the N-alkylation of 4-methoxy-2-methyl-1H-indole, a common scaffold in medicinal chemistry. The protocol outlines a robust and efficient method using a strong base and an alkyl halide. This procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The application note includes a comprehensive materials list, step-by-step experimental instructions, and methods for purification and characterization of the final product.
**1. Introduction
The indole nucleus is a privileged scaffold in numerous biologically active compounds and pharmaceutical agents. Modification of the indole nitrogen through N-alkylation is a critical step in the synthesis of many drug candidates, as it can significantly influence their pharmacological properties. This protocol details a classical and reliable method for the N-alkylation of this compound using sodium hydride as a base and a generic alkyl halide as the alkylating agent in a polar aprotic solvent.
Reaction Scheme
The general reaction for the N-alkylation of this compound is depicted below:
R-X represents a generic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide).
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | Reagent | Sigma-Aldrich | |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent | Sigma-Aldrich | Highly flammable, handle with care. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent | Sigma-Aldrich | Toxic and lachrymatory. |
| Anhydrous Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Diethyl Ether (Et2O) | ACS Grade | Fisher Scientific | |
| Saturated aqueous Sodium Bicarbonate (NaHCO3) solution | |||
| Brine (Saturated aqueous NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO4) | |||
| Silica Gel (for column chromatography) | 230-400 mesh | ||
| Hexanes | ACS Grade | Fisher Scientific | |
| Ethyl Acetate | ACS Grade | Fisher Scientific | |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Septa and needles | |||
| Nitrogen or Argon gas supply |
3.2. Reaction Setup and Procedure
-
Preparation: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Addition of Indole and Solvent: To the flask, add this compound (1.0 eq). Add anhydrous dimethylformamide (DMF, approximately 0.2 M concentration relative to the indole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The mixture is stirred at 0 °C for 30 minutes to allow for complete deprotonation, resulting in the formation of the sodium salt of the indole.
-
Alkylation: The alkyl halide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
3.3. Purification The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The appropriate eluent ratio should be determined by TLC analysis.
3.4. Characterization The purified product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (if solid): To assess purity.
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the N-alkylation of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (6.20 mmol, 1.0 eq) |
| Sodium Hydride (60% in oil) | 0.30 g (7.44 mmol, 1.2 eq) |
| Alkyl Halide (e.g., CH₃I) | 0.42 mL (6.82 mmol, 1.1 eq) |
| Solvent | |
| Anhydrous DMF | 30 mL |
| Reaction Conditions | |
| Deprotonation Temperature | 0 °C |
| Deprotonation Time | 30 minutes |
| Alkylation Temperature | 0 °C to Room Temperature |
| Alkylation Time | 2-4 hours |
| Workup | |
| Diethyl Ether | 150 mL (for extraction) |
| Saturated NaHCO₃ | ~20 mL (for quenching) |
| Yield | |
| Typical Isolated Yield | 80-95% |
Visualizations
Experimental Workflow Diagram
Application Note: Monitoring the Synthesis of 4-methoxy-2-methyl-1H-indole by Thin-Layer Chromatography (TLC)
Introduction
The synthesis of indole derivatives is a cornerstone of medicinal chemistry and materials science. 4-methoxy-2-methyl-1H-indole is a valuable scaffold in the development of various biologically active compounds. Monitoring the progress of its synthesis is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose. This protocol provides a detailed method for using TLC to monitor the formation of this compound, likely from precursors such as (4-methoxyphenyl)hydrazine and acetone via a Fischer indole synthesis. The method allows for the clear distinction between starting materials, intermediates, and the final product.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated plates
-
Solvents:
-
Ethyl Acetate (EtOAc), analytical grade
-
Hexane or Heptane, analytical grade
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Acetic Acid (optional modifier)
-
-
Reaction Mixture: Aliquots from the synthesis reaction of this compound
-
Reference Standards:
-
This compound (product)
-
(4-methoxyphenyl)hydrazine (starting material 1)
-
Acetone (starting material 2)
-
-
Equipment:
-
TLC developing chamber with lid
-
Capillary tubes or micropipette for spotting
-
Pencil
-
Ruler
-
Forceps
-
UV lamp (254 nm)
-
Heat gun
-
-
Visualization Reagents:
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing, running, and analyzing a TLC plate to monitor the reaction progress.
2.1. Preparation of the TLC Chamber
-
Pour the chosen mobile phase (eluent) into the TLC developing chamber to a depth of approximately 0.5 cm. A common starting eluent for indole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A recommended starting ratio is 80:20 Hexane:Ethyl Acetate .
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better chromatogram development.
-
Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.
2.2. Sample Preparation
-
Reaction Mixture (T): Using a capillary tube, take a small aliquot of the reaction mixture. Dilute it with a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a microvial to an appropriate concentration.
-
Starting Material (SM): Prepare a dilute solution of the limiting starting material (e.g., (4-methoxyphenyl)hydrazine) in the same solvent.
-
Co-spot (C): Prepare a mixture of the starting material solution and the reaction mixture aliquot. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Product (P): If available, prepare a dilute solution of the pure this compound product as a reference standard.
2.3. Spotting the TLC Plate
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark four points on the origin line for each sample: SM, T, C, and P (if available).
-
Using a clean capillary tube for each sample, carefully and briefly touch the tip to the corresponding mark on the origin line to apply a small spot. The spots should be small and concentrated (1-2 mm in diameter).
-
Allow the solvent to completely evaporate from the spots before development.
2.4. Developing the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
2.5. Visualization
-
UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm).[1] Most indole derivatives are UV-active and will appear as dark spots on the fluorescent green background.[1] Circle the observed spots with a pencil.
-
Ehrlich's Reagent (Specific for Indoles):
-
Dip the plate quickly into the Ehrlich's reagent solution or spray it evenly.
-
Gently heat the plate with a heat gun. Indoles typically yield characteristic blue or purple spots.[1]
-
-
Potassium Permanganate Stain (General):
-
Dip the plate into the KMnO₄ stain solution.
-
Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[1] This stain is useful for visualizing non-UV active starting materials or byproducts.
-
2.6. Analysis and Interpretation
-
Calculate the Retention Factor (Rf): The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
-
Monitor Reaction Progress:
-
The starting material spot should diminish in intensity over time.
-
A new spot corresponding to the this compound product should appear and increase in intensity.
-
The reaction is considered complete when the limiting starting material spot is no longer visible.
-
The optimal Rf value for the product should be between 0.2 and 0.4 for good separation.[1] If the Rf is too high or too low, adjust the polarity of the mobile phase.[3][4]
-
Data Presentation
The Rf values are dependent on the exact conditions (plate, temperature, solvent system). The following table provides expected relative values in a normal-phase system.
| Compound Name | Role | Expected Relative Polarity | Typical Mobile Phase (Hexane:EtOAc) | Expected Rf Value (Approx.) | Visualization Method |
| (4-methoxyphenyl)hydrazine | Starting Material | High | 70:30 | 0.1 - 0.2 | UV, KMnO₄ Stain |
| Acetone | Starting Material | Moderate | 70:30 | 0.5 - 0.6 | KMnO₄ Stain (may evaporate) |
| This compound | Product | Moderate to Low | 70:30 | 0.3 - 0.4 | UV, Ehrlich's Reagent (Blue/Purple), KMnO₄ Stain |
Workflow Diagram
The following diagram illustrates the logical flow of the TLC monitoring protocol.
Caption: Workflow for monitoring indole synthesis via TLC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Spots are streaking | Sample is too concentrated; Compound is highly polar or acidic/basic. | Dilute the sample. Add a small amount of modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds).[1] |
| All spots are near the baseline (Low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., change from 80:20 to 60:40 Hexane:EtOAc).[3][4] |
| All spots are near the solvent front (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., change from 70:30 to 90:10 Hexane:EtOAc).[3][4] |
| No spots are visible under UV light | Compounds are not UV-active. | Use a chemical stain for visualization, such as Potassium Permanganate (KMnO₄) or p-Anisaldehyde, which are general stains.[1] |
| Spots are diffuse or have poor separation | Chamber was not properly saturated; Plate was developed unevenly. | Ensure the chamber is fully saturated with solvent vapor before developing the plate. Make sure the plate is placed vertically and the solvent level is even. |
References
Application of Methoxy Indoles as Allosteric Inhibitors of ALOX15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (ALOX15), an enzyme crucial in the metabolism of polyunsaturated fatty acids, has emerged as a significant therapeutic target in a variety of diseases, including inflammatory conditions and certain cancers.[1][2] ALOX15 catalyzes the oxidation of arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators.[1] This enzyme is implicated in pathological processes such as ferroptosis, a form of iron-dependent programmed cell death.[3][4] Consequently, the development of potent and selective ALOX15 inhibitors is an active area of research.
This document provides detailed application notes and protocols for a specific class of ALOX15 inhibitors: N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines. These compounds have been identified as potent and selective allosteric inhibitors of ALOX15, demonstrating substrate-dependent inhibition.[5][6] The presence of a 2-methoxyaniline moiety is a critical structural feature for their selective inhibition of the linoleate oxygenase activity of ALOX15.[5][6]
Mechanism of Action: Allosteric Inhibition
N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines function as allosteric inhibitors of ALOX15.[5] Molecular dynamics simulations suggest that these inhibitors bind to the active site of one monomer within the ALOX15 dimer.[5][6] This binding event induces conformational changes in the adjacent monomer, which in turn compromises the formation of a productive enzyme-substrate complex with linoleic acid.[5][6] This inter-monomer communication within the dimeric enzyme complex is a hallmark of their allosteric mechanism.[6][7]
Data Presentation: Inhibitory Activity of Methoxy Indole Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines against rabbit and human ALOX15. The data highlights the substrate-selective inhibition, with greater potency observed against the oxygenation of linoleic acid (LA) compared to arachidonic acid (AA).
| Compound ID | R Group | Target Enzyme | Substrate | IC50 (µM) | Reference |
| 1a | Octyl | Rabbit ALOX15 | LA | 0.040 ± 0.001 | [8] |
| Rabbit ALOX15 | AA | 2.06 ± 0.14 | [8] | ||
| 1b | Heptyl | Rabbit ALOX15 | LA | 0.045 ± 0.002 | |
| Rabbit ALOX15 | AA | 2.50 ± 0.15 | |||
| 1c | Hexyl | Rabbit ALOX15 | LA | 0.055 ± 0.003 | |
| Rabbit ALOX15 | AA | 3.10 ± 0.20 | |||
| 1d | Pentyl | Rabbit ALOX15 | LA | 0.070 ± 0.004 | |
| Rabbit ALOX15 | AA | 4.50 ± 0.30 | |||
| 2 (Benzofuran analog) | Octyl | Rabbit ALOX15 | LA | 0.42 ± 0.04 | [8] |
| Rabbit ALOX15 | AA | 5.73 ± 0.18 | [8] |
Visualizations: Signaling Pathways and Workflows
Caption: Allosteric inhibition of dimeric ALOX15 by a methoxy indole inhibitor.
Caption: The role of ALOX15 in the ferroptosis signaling pathway.
Caption: General experimental workflow for evaluating methoxy indole ALOX15 inhibitors.
Experimental Protocols
Protocol 1: In Vitro ALOX15 Enzyme Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard spectrophotometric assays used to measure lipoxygenase activity by monitoring the formation of conjugated dienes.[8]
Materials:
-
Purified recombinant human or rabbit ALOX15
-
Methoxy indole inhibitor stock solution (in DMSO)
-
Linoleic acid or arachidonic acid substrate solution
-
Borate buffer (0.1 M, pH 9.0)
-
DMSO
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the methoxy indole inhibitor in DMSO. Further dilute in borate buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare a working solution of the substrate (linoleic acid or arachidonic acid) in borate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the borate buffer, the inhibitor at various concentrations, and the ALOX15 enzyme solution. Include a vehicle control (DMSO without inhibitor).
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate solution to each well.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of the hydroperoxy fatty acid product.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
Protocol 2: Cell-Based ALOX15 Activity Assay
This protocol provides a framework for assessing the efficacy of methoxy indole inhibitors in a cellular context, for example, in a ferroptosis induction model.
Materials:
-
A suitable cell line expressing ALOX15 (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
Methoxy indole inhibitor
-
Ferroptosis-inducing agent (e.g., erastin or RSL3)
-
Reagents for assessing lipid peroxidation (e.g., C11-BODIPY 581/591)
-
Reagents for cell viability assay (e.g., CellTiter-Glo®)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the methoxy indole inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., erastin or RSL3) and co-incubate with the inhibitor for a predetermined time (e.g., 6-24 hours).
-
-
Assessment of Lipid Peroxidation:
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Load the cells with a lipid peroxidation sensor probe (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in the red-to-green fluorescence ratio indicates lipid peroxidation.
-
-
Assessment of Cell Viability:
-
In a parallel set of wells, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) following the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the levels of lipid peroxidation and cell viability for each treatment condition.
-
Normalize the data to the vehicle-treated control.
-
Determine the dose-dependent effect of the methoxy indole inhibitor on preventing ferroptosis-induced lipid peroxidation and cell death.
-
Protocol 3: General Synthesis of N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl Carbamates
The synthesis of these compounds generally involves the reaction of a substituted aniline with chlorosulfonyl isocyanate followed by the addition of an alcohol.[9]
Materials:
-
5-(1H-indol-2-yl)-2-methoxyaniline
-
Chlorosulfonyl isocyanate
-
Appropriate alcohol (e.g., octanol)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Formation of the Sulfamoyl Carbamate Precursor:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the desired alcohol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C and add chlorosulfonyl isocyanate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
-
Reaction with the Aniline:
-
To the reaction mixture, add a solution of 5-(1H-indol-2-yl)-2-methoxyaniline (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl carbamate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-Substituted 5-(1 H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring allosteric properties of mammalian ALOX15: octyl ( N -(4-(benzofuran-2-yl)-2-methoxyphenyl)sulfamoyl)- and octyl ( N -(4-(1 H -indol-2-yl)-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03640B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in Fischer indole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the Fischer indole synthesis.
Troubleshooting Guides
This section provides answers to specific problems you might be facing in the lab.
Question: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
Answer:
Low or no yield in a Fischer indole synthesis is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the issue.[1]
Here are the primary areas to investigate:
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to the reaction environment.[2][3]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and depends on the substrate. A catalyst that is too strong can cause decomposition of your starting materials or product, while a weak catalyst may not effectively promote the reaction.[1] It is recommended to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][2] For less reactive substrates, polyphosphoric acid (PPA) can be an effective option.[1][4]
-
Sub-optimal Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, significantly reducing your yield.[1] Conversely, a temperature that is too low may result in an incomplete reaction. The ideal temperature is substrate and catalyst dependent. It is advisable to start with milder conditions and incrementally increase the temperature.[1] Microwave-assisted synthesis can sometimes offer better yields in shorter reaction times through rapid heating.[4]
-
-
Starting Material Quality and Stability:
-
Purity of Reactants: Impurities in your arylhydrazine or carbonyl compound can lead to unwanted side reactions. Ensure you are using pure, and preferably freshly distilled or recrystallized, starting materials.
-
Unstable Hydrazone Intermediate: Some arylhydrazones are not stable and may decompose before the cyclization step can occur. In such cases, a one-pot synthesis where the hydrazone is generated in situ without isolation can be beneficial.[1]
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[3] Higher temperatures or stronger acids may be required to overcome this.
-
Electronic Effects: Electron-donating groups on the carbonyl component can stabilize a key intermediate, favoring an undesirable N-N bond cleavage side reaction over the intended[5][5]-sigmatropic rearrangement.[1][3][6] This can be a significant issue, for example, in the synthesis of 3-aminoindoles.[6][7] For substrates with strongly electron-donating groups, milder reaction conditions or alternative synthetic routes should be considered.[1] Fluorine substitution on the phenylhydrazine ring can also significantly impact the reaction due to its strong electron-withdrawing nature, potentially destabilizing the transition state of the rearrangement.[8]
-
A logical troubleshooting workflow for low yield is presented below:
Question: I am observing the formation of tar and other polymeric byproducts in my reaction. How can I prevent this?
Answer:
The formation of tar and polymers is a common issue in Fischer indole synthesis, often due to the strongly acidic and high-temperature conditions employed.[1] Here’s how you can mitigate this problem:
-
Optimize Reaction Temperature: As mentioned previously, excessively high temperatures are a primary cause of tar formation.[1] Carefully control the reaction temperature and consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Acid Catalyst: A very strong acid can promote polymerization and decomposition.[1] Experiment with milder acids or different types of acids (e.g., a Lewis acid instead of a Brønsted acid) to find a catalyst that is effective for the cyclization but minimizes byproduct formation.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to product degradation and tar formation. Monitor the reaction progress using a technique like Thin-Layer Chromatography (TLC) to determine the point of maximum product formation and avoid unnecessarily long reaction times.[4]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to byproduct formation.[4]
Question: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer:
When an unsymmetrical ketone is used, the formation of two different enamine intermediates is possible, which can lead to a mixture of regioisomeric indoles.[1] Controlling the regioselectivity can be challenging, but here are some factors to consider:
-
Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate.[1] You can sometimes leverage this by choosing a ketone with substituents of significantly different sizes.
-
Reaction Conditions: In some cases, adjusting the reaction temperature and the choice of solvent can influence the ratio of the resulting regioisomers.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key mechanistic steps of the Fischer indole synthesis?
A1: The mechanism involves several key steps:
-
Hydrazone Formation: The phenylhydrazine and the carbonyl compound (aldehyde or ketone) condense to form a phenylhydrazone.[8][9]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[8]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step where the N-N bond is cleaved.[8]
-
Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.[8]
-
Ammonia Elimination: The final step is the elimination of ammonia to form the stable indole ring.[8]
The general mechanism is depicted in the following diagram:
Q2: What are some common side products to be aware of?
A2: Besides the formation of regioisomers and tar, other potential side products include aldol condensation products from the starting ketone or aldehyde, and Friedel-Crafts type products if the aromatic ring of the hydrazine or carbonyl compound is activated.[1][2] In some cases, especially with electron-donating substituents, byproducts arising from the cleavage of the N-N bond can be observed.[1][3]
Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A3: The direct synthesis of the parent indole using acetaldehyde is often unsuccessful.[2][3] A common workaround is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid, followed by a decarboxylation step to yield the unsubstituted indole.[3]
Q4: I'm having difficulty purifying my indole product. What are some tips?
A4: Purification can be challenging due to polar byproducts.[1]
-
Column Chromatography: This is the most common purification method. Careful selection of the eluent system is crucial for good separation. A gradual increase in eluent polarity can be effective.[4]
-
Acid-Base Extraction: Since indoles have a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the indole from non-acidic impurities. However, caution is advised as some indoles can be sensitive to strong acids or bases.[4]
-
Work-up Procedure: A standard work-up involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with water and brine, and then drying it over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
Quantitative Data Summary
The following table summarizes the impact of different catalysts and conditions on the yield of the Fischer indole synthesis for a model reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | 100 | 2 | 75 | [10] |
| H₂SO₄ | Ethanol | Reflux | 4 | 68 | [5] |
| PPA | Neat | 120 | 1 | 82 | [1] |
| BF₃·OEt₂ | Dioxane | 80 | 3 | 72 | [1] |
| Microwave | THF | 150 | 0.25 | 85 | [4] |
Note: Yields are highly substrate-dependent and the conditions listed are illustrative.
Experimental Protocols
General Procedure for Fischer Indole Synthesis (One-Pot Method)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the arylhydrazine (1.0 equivalent) and the ketone or aldehyde (1.0-1.2 equivalents).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetic acid, ethanol, or toluene). The reaction can also be run neat.[4] Carefully add the acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride, or polyphosphoric acid). The amount of catalyst will need to be optimized, but typically ranges from catalytic amounts to several equivalents.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in an acidic solvent, carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.
Microwave-Assisted Fischer Indole Synthesis Protocol
This is an example protocol adapted from a procedure for the synthesis of 2-phenylindole.[4]
-
Reaction Setup: In a microwave vial, combine phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in THF (to make a 0.63 M solution).
-
Microwave Irradiation: Seal the vial and heat it in a microwave reactor at 150°C for 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purification: Remove the solvent and purify the crude product as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 4-methoxy-2-methyl-1H-indole synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-2-methyl-1H-indole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily via the Fischer indole synthesis, and provides systematic approaches to their resolution.
Guide 1: Low or No Product Yield
Low or non-existent yields are a frequent challenge in organic synthesis. The following Q&A format will help you diagnose and resolve the underlying issues.
Question: My Fischer indole synthesis of this compound is resulting in a very low yield or failing completely. What are the potential causes?
Answer: Low yields in this specific Fischer indole synthesis can often be attributed to several critical factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are paramount. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but their effectiveness can vary significantly depending on the specific reaction conditions.[1] An inappropriate catalyst or concentration can lead to incomplete reaction or the formation of side products.
-
Inadequate Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to facilitate the key[2][2]-sigmatropic rearrangement.[3] However, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.
-
Poor Quality Starting Materials: The purity of the (4-methoxyphenyl)hydrazine and acetone is crucial. Phenylhydrazines can be particularly susceptible to degradation over time, which can inhibit the initial formation of the hydrazone intermediate.
-
Side Reactions Promoted by the Methoxy Group: The electron-donating nature of the 4-methoxy group can activate the aromatic ring, sometimes leading to undesired electrophilic substitution or "abnormal" Fischer indole products where cyclization occurs at the methoxy-substituted position.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Guide 2: Formation of Significant Byproducts
The appearance of multiple spots on a TLC plate indicates the presence of impurities, which can complicate purification and reduce the yield of the desired product.
Question: My reaction mixture shows multiple byproducts on the TLC plate. What are they, and how can I minimize their formation?
Answer: The formation of byproducts in the Fischer indole synthesis of this compound can be attributed to several factors:
-
"Abnormal" Fischer Indole Products: Due to the activating effect of the 4-methoxy group, cyclization can sometimes occur at the carbon atom bearing this group, leading to the formation of regioisomeric indole products.[3]
-
Polymerization/Decomposition: Under harsh acidic conditions and high temperatures, the starting materials, intermediates, or the indole product itself can decompose or polymerize, leading to a complex mixture of tar-like substances.
-
Incomplete Reaction: The presence of unreacted (4-methoxyphenyl)hydrazine or its hydrazone with acetone can also contribute to the complexity of the reaction mixture.
Strategies to Minimize Byproduct Formation:
-
Use of Milder Catalysts: Switching from a strong Brønsted acid like sulfuric acid to a milder one like acetic acid or a Lewis acid like zinc chloride can sometimes suppress side reactions.
-
Lower Reaction Temperature: Operating at the lowest temperature that still allows for a reasonable reaction rate can minimize decomposition.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis for this compound?
A1: The reaction proceeds through several key steps:
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Hydrazone Formation: (4-methoxyphenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone.
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Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[1]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of a molecule of ammonia to yield the aromatic indole ring.[2]
Caption: General workflow for the Fischer Indole Synthesis.
Q2: Which acid catalyst is best for this synthesis?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and scale. However, a comparative analysis suggests the following trends:
-
Brønsted Acids (e.g., PPA, H₂SO₄): Often effective but can lead to more side products and decomposition at high temperatures.
-
Lewis Acids (e.g., ZnCl₂, BF₃): Can be milder and may offer better selectivity, potentially reducing the formation of "abnormal" products.[3]
It is highly recommended to perform small-scale screening experiments to identify the optimal catalyst for your specific setup.
Q3: How can I effectively purify the crude this compound?
A3: The two most common and effective purification methods are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is a suitable stationary phase. A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent should be optimized based on TLC analysis of the crude product.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. Suitable solvent systems often consist of a polar solvent in which the compound is soluble at high temperatures and a non-polar anti-solvent. Common pairs include ethanol/water, toluene/hexane, or ethyl acetate/hexane.
Data Presentation
The following tables summarize the impact of different reaction parameters on the synthesis of this compound. Note: The yield data presented here is illustrative and based on general trends in Fischer indole synthesis. Actual yields may vary.
Table 1: Effect of Acid Catalyst on Reaction Yield
| Catalyst (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| PPA | Toluene | 110 | 4 | 65 |
| H₂SO₄ | Ethanol | 80 | 6 | 55 |
| ZnCl₂ | Toluene | 110 | 5 | 75 |
| p-TsOH | Benzene | 80 | 8 | 60 |
Table 2: Effect of Temperature on Reaction Yield with ZnCl₂ Catalyst
| Temperature (°C) | Solvent | Time (h) | Illustrative Yield (%) |
| 80 | Toluene | 8 | 50 |
| 100 | Toluene | 6 | 70 |
| 110 | Toluene | 5 | 75 |
| 120 | Toluene | 4 | 72 (increased byproducts) |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
Materials:
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(4-methoxyphenyl)hydrazine hydrochloride
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Acetone
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Sodium acetate
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Ethanol
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Acid catalyst (e.g., ZnCl₂ or PPA)
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (in situ):
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To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
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Add acetone (1.2 eq) to the mixture and continue stirring for 2-3 hours at room temperature. The reaction can be monitored by TLC.
-
-
Indolization:
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Remove the ethanol under reduced pressure.
-
Add toluene to the residue, followed by the chosen acid catalyst (e.g., ZnCl₂, 1.2 eq).
-
Heat the mixture to reflux (typically 110-120°C) and monitor the reaction progress by TLC until the hydrazone is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate.
-
Develop the plate in a solvent system of 10% ethyl acetate in hexanes.
-
Visualize the spots under UV light. The desired product should be a major spot. Adjust the solvent polarity to achieve an Rf value of approximately 0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound.
-
References
Technical Support Center: Purification of 4-Methoxy-2-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-methoxy-2-methyl-1H-indole from reaction byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound. A logical workflow is presented below to help diagnose and resolve potential problems.
Problem: Multiple Spots on Thin Layer Chromatography (TLC) After Synthesis
If your TLC plate shows multiple spots after the synthesis of this compound, it indicates the presence of impurities and byproducts.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple spots on TLC.
Possible Causes and Solutions:
-
Impure Starting Materials: Impurities in the (4-methoxyphenyl)hydrazine or 2-butanone can lead to the formation of byproducts.
-
Solution: Ensure the purity of your starting materials before beginning the synthesis.
-
-
Formation of Regioisomeric Indoles: If an unsymmetrical ketone is used in the Fischer indole synthesis, regioisomeric indole products can be formed.
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Solution: While 2-butanone is symmetrical with respect to the reactive alpha-carbons for this specific synthesis, be mindful of this when using other ketones.
-
-
"Abnormal" Fischer Indole Products: With methoxy-substituted phenylhydrazones, cyclization can occur at the position bearing the methoxy group, leading to "abnormal" products.[1] The use of certain acid catalysts like HCl in ethanol can also lead to chloro- or ethoxy-substituted indole byproducts.[1]
-
Solution: Consider using a non-nucleophilic acid catalyst such as polyphosphoric acid (PPA) to minimize these side reactions.[1]
-
-
Suboptimal Reaction Conditions: Excessive heat or prolonged reaction times can cause decomposition of the starting materials or the desired product.
-
Solution: Monitor the reaction progress by TLC to determine the optimal reaction time and maintain the recommended temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used methods for the purification of this compound are silica gel column chromatography and recrystallization.[1] Acid-base extraction is a potential third method, but the low basicity of the indole nitrogen may limit its efficiency.[1]
Q2: How do I perform column chromatography for the purification of this compound?
A2: Silica gel column chromatography is highly effective for separating the target compound from impurities with different polarities.[2] A gradient elution system is often employed, starting with a non-polar solvent system and gradually increasing the polarity.[1]
DOT Script for Column Chromatography Workflow:
Caption: General workflow for column chromatography purification.
Experimental Protocol: Column Chromatography
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Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent like hexane.[2]
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Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.[2]
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Elution: Begin elution with a low-polarity solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2). Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10) to move the compound down the column.[2][3]
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.[2]
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q3: Can you provide a protocol for recrystallization of this compound?
A3: Recrystallization is an excellent technique for purifying solid compounds, especially for removing minor impurities after column chromatography.[1][4] The key is to find a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[4]
DOT Script for Recrystallization Workflow:
Caption: General workflow for recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one where it is soluble when hot and insoluble when cold. Common solvents for indole derivatives include hexane, ethyl acetate, ethanol, and mixtures thereof.
-
Dissolution: Place the crude solid in a flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.[4]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them to a constant weight.
Q4: What are some expected quantitative outcomes for these purification methods?
A4: The yield and purity of this compound will depend on the success of the synthesis and the chosen purification method. The following table provides a representative summary of expected outcomes.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Parameters |
| Column Chromatography | 60-80% | >95% | 70-90% | Stationary phase (Silica gel), Eluent system (e.g., Hexane:Ethyl Acetate gradient) |
| Recrystallization | 85-95% | >99% | 80-95% | Solvent choice, Cooling rate |
| Combined Approach | 60-80% | >99% | 60-80% | Sequential use of column chromatography followed by recrystallization |
Disclaimer: The quantitative data presented in this table are estimates and may vary depending on the specific experimental conditions.
References
Identifying side products in the synthesis of 4-methoxy-2-methyl-1H-indole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 4-methoxy-2-methyl-1H-indole.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: I am observing multiple spots on my Thin-Layer Chromatography (TLC) plate after running a Fischer indole synthesis. What are the likely side products?
Answer: Multiple spots on your TLC plate indicate an impure product mixture. For the synthesis of this compound from 4-methoxyphenylhydrazine and acetone, the most common side products include:
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Polymeric/Tar-like Substances: The strongly acidic and high-temperature conditions of the Fischer indole synthesis can cause decomposition and polymerization of the starting materials, intermediates, or the indole product itself.[1] These often appear as a streak or a spot at the baseline of the TLC plate.
-
Incompletely Cyclized Intermediates: The reaction may not have gone to completion, leaving residual 4-methoxyphenylhydrazone or other intermediates. These will have different polarity and thus different Rf values compared to the desired indole.
-
Isomeric Byproducts (Abnormal Cyclization): While less common with a 4-methoxy substituent compared to 2-methoxy, there is a possibility of "abnormal" cyclization. Methoxy-substituted phenylhydrazones can sometimes undergo cyclization at the carbon atom bearing the methoxy group, which can lead to the formation of isomeric indole structures.[2]
-
Products from N-N Bond Cleavage: The hydrazone intermediate can sometimes undergo cleavage of the N-N bond under the harsh acidic conditions, leading to various amine and carbonyl-containing byproducts.[1]
Question: My reaction has a low yield and the final product is a dark, tarry substance. How can I fix this?
Answer: The formation of tar is a frequent issue in Fischer indole synthesis, typically caused by overly harsh reaction conditions.[1] To minimize this and improve your yield, consider the following optimization steps:
-
Adjust Reaction Temperature: High temperatures can accelerate decomposition.[1] Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and side product formation.
-
Screen Acid Catalysts: The choice of acid is critical.[3] Very strong Brønsted acids like H₂SO₄ can promote tar formation. Consider using a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA), which is often effective for less reactive substrates.[1]
-
Ensure Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or acetone can lead to unwanted side reactions.[4] Use freshly purified or high-purity reagents.
-
Use a One-Pot Procedure: Some arylhydrazones are unstable.[1] To avoid decomposition of the intermediate, consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.
Question: My NMR spectrum shows signals that I cannot assign to the this compound structure. How can I identify the impurity?
Answer: Unidentified signals in your NMR spectrum point to the presence of side products. To identify them:
-
Look for Isomeric Signals: A common side product could be the 6-methoxy-2-methyl-1H-indole isomer, arising from incomplete regioselectivity if the starting hydrazine was a mixture or if rearrangement occurred. The aromatic proton splitting patterns and chemical shifts will differ significantly from the desired 4-methoxy isomer.
-
Check for Starting Materials: Compare the unassigned peaks with the known NMR spectra of 4-methoxyphenylhydrazine and acetone.
-
Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish proton-proton and proton-carbon correlations, respectively. This will aid in piecing together the structure of the unknown impurity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the impurity from your main product and provide its molecular weight, which is a critical piece of information for identification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
A1: The most prevalent method is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-methoxyphenylhydrazine and acetone.[3] The main challenges are controlling the reaction conditions to minimize the formation of tar and polymeric byproducts, and avoiding potential "abnormal" cyclizations that can occur with methoxy-substituted phenylhydrazones.[1][2]
Q2: How does the methoxy group influence side product formation in this synthesis?
A2: The electron-donating nature of the 4-methoxy group on the phenylhydrazine can influence the reaction. While it activates the aromatic ring towards the cyclization step, it can also increase the propensity for polymerization under strong acid conditions.[5] Furthermore, methoxy groups have been shown to direct "abnormal" cyclization pathways where the ring closure occurs at the methoxy-bearing carbon, potentially leading to isomeric byproducts.[2]
Q3: Which analytical techniques are best for identifying and quantifying side products in this synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring and a preliminary assessment of product purity.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for separating the desired product from closely related isomers and other impurities, allowing for accurate quantification of purity.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the final product and the characterization of any significant side products.[8]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information for each separated component, aiding in their identification.
Data Presentation
The following table provides illustrative data on how the choice of acid catalyst can affect the yield of the desired product versus the formation of byproducts in a typical Fischer indole synthesis of a methoxy-substituted indole.
| Catalyst | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Byproduct Formation (%) | Reference |
| H₂SO₄ (conc.) | 100 | 2 | 45 | 35 (tar/polymer) | [1] |
| Polyphosphoric Acid (PPA) | 120 | 4 | 75 | 15 | [1] |
| ZnCl₂ | 110 (Toluene) | 6 | 80 | 10 | [3] |
| BF₃·OEt₂ | 80 (DCM) | 8 | 70 | 20 | [3] |
Note: Data is representative and intended to illustrate general trends in Fischer indole synthesis.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Solvent System: A common mobile phase for indole derivatives is a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust as needed to achieve an Rf value of ~0.3-0.4 for the product spot.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution onto the TLC plate baseline. Also spot the starting material (4-methoxyphenylhydrazine) for comparison.
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a p-anisaldehyde or potassium permanganate solution.
-
Analysis: The disappearance of the starting material spot and the appearance of a new major spot indicate product formation. Additional spots signify impurities.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of indole derivatives.[7]
-
Instrumentation: An HPLC system equipped with a UV detector (PDA or variable wavelength).
-
Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically effective.[1]
-
Mobile Phase: A gradient elution is often necessary to separate multiple components.
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 280 nm, a common absorbance maximum for the indole chromophore.[9]
-
Sample Preparation: Dissolve the crude product in the mobile phase (or a compatible solvent like methanol) at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 3: Structural Analysis by Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified product or crude mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
For this compound, expect characteristic signals for the N-H proton (a broad singlet, often > 8 ppm), aromatic protons (in the 6.5-7.5 ppm region), the methoxy group (a singlet around 3.8-4.0 ppm), and the C2-methyl group (a singlet around 2.4 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides chemical shifts for each unique carbon atom in the molecule.
-
-
Data Analysis: Analyze the chemical shifts, integration values (for ¹H), and splitting patterns to confirm the structure of the desired product and identify impurities by comparing the data to known spectra or by elucidating the structure of the unknown compounds.
Mandatory Visualization
The following diagram illustrates the Fischer indole synthesis pathway for this compound and highlights potential side reactions.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
How to improve the regioselectivity of the Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the Fischer indole synthesis.
Troubleshooting Guides & FAQs
Issue 1: Poor regioselectivity with unsymmetrical ketones.
Q1: I am using an unsymmetrical ketone (e.g., methyl ethyl ketone) and obtaining a mixture of two indole regioisomers. How can I control the product ratio?
A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a common challenge and is primarily influenced by the choice of acid catalyst, its concentration, and steric effects. The reaction proceeds via an enamine intermediate, and the relative stability of the possible enamines, as well as the transition states leading to them, dictates the final product ratio.[1][2]
-
Acid Catalyst and Concentration: The acidity of the reaction medium is a critical factor. Generally, weaker acids tend to favor the formation of the more substituted, thermodynamically more stable enamine, leading to one regioisomer. Conversely, stronger acids or higher concentrations of acids can favor the formation of the less substituted, kinetically favored enamine, resulting in the other regioisomer.[1][3] For instance, in the reaction of phenylhydrazine with methyl ethyl ketone, weaker acids like 90% (w/w) H₃PO₄ or 30% (w/w) H₂SO₄ favor the formation of 3-methyl-2-ethylindole, while stronger acid systems like 83% (w/w) P₂O₅ in water or 70% (w/w) H₂SO₄ lead to 2,3-dimethylindole as the major product.[1][3]
-
Steric Effects: The steric bulk of the substituents on the ketone can significantly influence the regioselectivity. The reaction will often favor the formation of the less sterically hindered enamine intermediate, leading to the corresponding indole.[2]
-
Eaton's Reagent: For methyl ketones, the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole.[4]
Q2: Are there specific catalysts that are known to give high regioselectivity?
A2: Yes, certain catalysts are known to promote high regioselectivity. As mentioned, Eaton's reagent is particularly effective for methyl ketones.[4] Polyphosphoric acid (PPA) is another commonly used catalyst that can provide good regioselectivity, depending on the substrate.[5] The choice of the optimal catalyst is often substrate-dependent and may require empirical optimization.[6]
Issue 2: Influence of Substituents on Regioselectivity.
Q3: How do substituents on the arylhydrazine ring affect the regioselectivity?
A3: Substituents on the arylhydrazine ring primarily influence the rate of the reaction but can also have a modest effect on regioselectivity.
-
Electronic Effects: Electron-donating groups (EDGs) on the phenylhydrazine ring increase the electron density, which facilitates the key[7][7]-sigmatropic rearrangement step, often leading to higher yields under milder conditions.[8] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the rearrangement more difficult and often requiring harsher conditions.[8] In the case of meta-substituted phenylhydrazines, the electronic nature of the substituent can slightly influence the ratio of the resulting 4- and 6-substituted indoles. Generally, EDGs favor the formation of the 6-substituted indole, while EWGs can favor the 4-substituted isomer, although this effect is often not very pronounced.[9]
Q4: How do substituents on the ketone affect the regioselectivity?
A4: Substituents on the unsymmetrical ketone have a very strong influence on regioselectivity, primarily through steric and electronic effects that stabilize one of the possible enamine intermediates over the other.
-
Steric Hindrance: As a general rule, the cyclization will tend to occur at the less sterically hindered α-carbon of the ketone. For example, with an alkyl methyl ketone, the reaction often favors enolization at the methyl group, leading to the corresponding 2-alkyl-3-methylindole.[2]
-
Electronic Effects: Electron-donating groups on the carbonyl compound can stabilize the intermediate iminylcarbocation, which can sometimes lead to a competing N-N bond cleavage reaction instead of the desired cyclization, resulting in lower yields of the indole product.[6][7]
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Methyl Ethyl Ketone and Phenylhydrazine [1][3]
| Acid Catalyst | Concentration | Major Regioisomer |
| 90% (w/w) H₃PO₄ | 3-methyl-2-ethylindole | |
| 30% (w/w) H₂SO₄ | 3-methyl-2-ethylindole | |
| 83% (w/w) P₂O₅ in H₂O | 2,3-dimethylindole | |
| 70% (w/w) H₂SO₄ | 2,3-dimethylindole |
Experimental Protocols
Protocol 1: Regioselective Synthesis using Glacial Acetic Acid [1]
This protocol describes a general procedure for the Fischer indole synthesis that can be adapted for various substrates. The regioselectivity will be influenced by the specific ketone used.
-
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M NaOH solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product, which can then be purified by column chromatography.
-
Protocol 2: High Regioselectivity Synthesis using Eaton's Reagent [4]
This protocol is particularly useful for achieving high regioselectivity with methyl ketones to yield 3-unsubstituted indoles.
-
Materials:
-
Arylhydrazine
-
Methyl ketone
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (MeSO₃H)
-
Dichloromethane or sulfolane (optional, as solvent)
-
Ice-water
-
Aqueous NaOH or NaHCO₃ solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. The process is exothermic and should be handled with appropriate safety precautions.
-
Indolization:
-
Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent like dichloromethane or sulfolane. This is especially important if the neat reagent is too harsh and causes decomposition.
-
Add the prepared Eaton's reagent to the solution.
-
Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation as needed.
-
-
Visualizations
Caption: General mechanism of the Fischer indole synthesis.
Caption: Key factors influencing the regioselectivity.
Caption: A workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchwithnj.com [researchwithnj.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Methoxy-2-methyl-1H-indole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 4-methoxy-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? A1: The most prevalent and industrially applied method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-methoxyphenylhydrazine and acetone.[1] Its advantages include the use of readily available starting materials and a relatively straightforward procedure.
Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this compound? A2: Key challenges during scale-up include managing the exothermic nature of the reaction, ensuring efficient mass and heat transfer in larger reactors, controlling the formation of impurities and tars, and developing a robust and scalable purification method.[3] Inefficient mixing in large vessels can lead to localized "hot spots," promoting side reactions and product degradation.[3]
Q3: How does the 4-methoxy substituent affect the reaction? A3: The electron-donating nature of the methoxy group generally accelerates the reaction.[4] However, it can also direct the cyclization to unintended positions or promote side reactions, leading to the formation of abnormal products.[5] Careful selection of the acid catalyst and reaction conditions is crucial to minimize these effects.[5][6]
Q4: What are the critical safety considerations for this synthesis at scale? A4: The primary safety concerns are the potential for thermal runaway due to the exothermic reaction, especially during the cyclization step.[3] Phenylhydrazines can be toxic and unstable, requiring careful handling and storage.[7] The use of strong acids like polyphosphoric acid (PPA) or sulfuric acid also necessitates appropriate personal protective equipment (PPE) and handling procedures.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yield
Q: My yield of this compound has dropped significantly after scaling up from the lab. What are the potential causes and solutions?
A: A drop in yield is a common scale-up issue. The following factors are often responsible:
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Suboptimal Acid Catalyst: The choice and concentration of the acid are critical. What works on a small scale may not be optimal for larger batches.
-
Poor Temperature Control: The reaction is exothermic. Inadequate heat removal on a larger scale can lead to side reactions and tar formation.[3]
-
Solution: Ensure the reactor has adequate cooling capacity. Control the rate of addition of reagents to manage heat generation.
-
-
Impure Starting Materials: The purity of 4-methoxyphenylhydrazine is crucial. It can degrade over time, and impurities from bulk starting materials can inhibit the reaction.[7]
-
Solution: Use freshly prepared or purified 4-methoxyphenylhydrazine. Perform quality control checks on all raw materials before use.
-
-
Inefficient Water Removal: The formation of the indole ring involves the elimination of ammonia and water.[1] Inefficient removal can slow down or stall the reaction.
-
Solution: If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove water during the reaction.
-
Issue 2: Significant Impurity and Tar Formation
Q: I am observing a high level of dark, tar-like substances and other impurities in my crude product. How can this be minimized?
A: Tar formation is a frequent problem in Fischer indole synthesis, often exacerbated by high temperatures and strong acids.[3]
-
Excessive Reaction Temperature or Time: Prolonged heating or localized overheating can cause polymerization and degradation of the starting materials and product.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
-
-
Incorrect Acid Concentration: Too high a concentration of a strong acid can promote side reactions and charring.
-
Solution: Systematically evaluate the optimal acid loading. It should be sufficient to catalyze the reaction without causing excessive degradation.
-
-
Atmosphere Control: The reaction may be sensitive to oxygen, which can promote oxidative side reactions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.[7]
-
Data Presentation
Table 1: Effect of Different Acid Catalysts on Fischer Indole Synthesis Yield
| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| H₂SO₄ (cat.) | Ethanol | 78 | 6 | 65 | Moderate tar formation |
| p-TsOH (1.1) | Toluene | 110 | 4 | 78 | Cleaner reaction, easier work-up |
| ZnCl₂ (2.0) | Toluene | 110 | 5 | 85 | High yield, requires anhydrous conditions |
| Polyphosphoric Acid (PPA) | Neat | 120 | 2 | 88 | High yield, but viscous and difficult to stir |
| Acetic Acid | Neat | 118 | 12 | 55 | Low yield, significant side products |
Note: Data is representative and compiled from typical outcomes of Fischer indole syntheses. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Two-Step Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Formation of 4-methoxyphenylhydrazone of Acetone
-
To a stirred solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol (5 vol), add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add acetone (1.2 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC until the 4-methoxyphenylhydrazine is consumed.
-
The resulting phenylhydrazone can be isolated by filtration after adding water to the reaction mixture, or the solution can be used directly in the next step after solvent exchange.
Step 2: Acid-Catalyzed Cyclization (Indolization)
-
Prepare a mixture of a suitable acid catalyst, such as zinc chloride (ZnCl₂) (2.0 eq), in a high-boiling solvent like toluene (10 vol).[7]
-
Heat the mixture to 80-90 °C.
-
Add the phenylhydrazone from Step 1 (either isolated or as a solution in toluene) to the hot acid-solvent mixture over a period of 30-60 minutes to control the exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and water.
-
Neutralize the mixture to pH 7-8 with a base, such as aqueous sodium bicarbonate or sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[8]
Mandatory Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxy-2-propyl-1H-indole [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stabilizing Substituted Phenylhydrazones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing N-N bond cleavage in substituted phenylhydrazones during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized phenylhydrazone is rapidly changing color and decomposing. What are the primary causes?
A1: The decomposition of phenylhydrazones, often observed as a color change from yellow to brown or reddish-brown and potential liquefaction, is typically due to one or a combination of the following factors:
-
Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation. The N-N bond is susceptible to oxidative cleavage.
-
Acid-Catalyzed Hydrolysis: Phenylhydrazones are unstable in acidic conditions and can hydrolyze back to the corresponding phenylhydrazine and carbonyl compound. Residual acidic catalysts from the synthesis are a common culprit.[1]
-
Presence of Impurities: Impurities in the starting materials (phenylhydrazine and carbonyl compound) or solvents can catalyze decomposition. Phenylhydrazine itself can decompose if not stored properly, leading to unstable products.
-
Light and Heat: Exposure to light and elevated temperatures can accelerate the decomposition process.
Q2: What is the best way to store substituted phenylhydrazones to ensure their stability?
A2: To maximize the shelf-life of your substituted phenylhydrazones, adhere to the following storage conditions:
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to prevent oxidation.
-
Dry Conditions: Keep the compound in a desiccator to protect it from moisture, which can facilitate hydrolysis.
-
Low Temperature: Store at cool temperatures, such as in a refrigerator, to slow down potential degradation reactions.
-
Light Protection: Use amber-colored vials or store the containers in the dark to prevent light-induced decomposition.
Q3: Can the substituents on the phenyl ring influence the stability of the N-N bond?
A3: Yes, the nature and position of substituents on the phenyl ring can significantly impact the stability of the N-N bond.
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) can increase the electron density on the nitrogen atoms, which may influence the N-N bond stability.[2][3] Some studies suggest that EDGs can enhance the fluorescence intensity of phenylhydrazones, indicating an alteration of the electronic structure.[2][3]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) can decrease the electron density of the N-N bond.[2][3] Research on the antifungal activity of phenylhydrazones has indicated that EWGs on the phenyl ring are preferable for this specific biological activity, suggesting they influence the molecule's overall properties.[4]
Q4: Are there any chemical stabilizers that can be added to prevent N-N bond cleavage?
A4: While specific stabilizers for phenylhydrazone compounds are not widely reported, the stability of the precursor, phenylhydrazine, can be improved. The addition of hexamethylene tetramine (up to 3%) has been shown to stabilize phenylhydrazine, preventing its decomposition and ensuring the use of a high-purity starting material for the synthesis.
Troubleshooting Guides
Issue 1: Low Yield of Phenylhydrazone Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure equimolar amounts of the carbonyl compound and phenylhydrazine are used. Extend the reaction time or gently heat the reaction mixture if necessary. Protic solvents like methanol or ethanol with a catalytic amount of acetic acid can help drive the reaction to completion.[5] |
| Decomposition of starting materials | Use freshly distilled or purified phenylhydrazine and carbonyl compounds. Phenylhydrazine is prone to degradation and should be colorless or pale yellow.[2] |
| Unfavorable reaction conditions | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require refluxing.[6] For sensitive substrates, consider running the reaction at a lower temperature for a longer duration. |
Issue 2: Phenylhydrazone Decomposes During Purification
| Possible Cause | Troubleshooting Step |
| Residual acid from synthesis | After the reaction, thoroughly wash the product to remove any remaining acid catalyst. Drying the compound in vacuo can also help remove volatile acids like acetic acid.[1] |
| Inappropriate purification method | Column chromatography on silica gel can sometimes lead to decomposition if the compound is acid-sensitive. Consider using a different purification method like recrystallization. |
| Unsuitable recrystallization solvent | Choose a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold to ensure rapid crystallization and minimize time in solution.[7][8][9][10] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.[9][11] |
Experimental Protocols
Protocol 1: General Synthesis of Substituted Phenylhydrazones
This protocol describes a general method for the synthesis of substituted phenylhydrazones from a carbonyl compound and a substituted phenylhydrazine.
Materials:
-
Substituted phenylhydrazine (1 eq)
-
Carbonyl compound (aldehyde or ketone) (1 eq)
-
Ethanol (or methanol)
-
Glacial acetic acid (catalytic amount, a few drops)
Procedure:
-
Dissolve the substituted phenylhydrazine in ethanol in a round-bottom flask.
-
Add the carbonyl compound to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[4][6]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]
-
Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture like ethyl acetate/hexane).[11]
Protocol 2: Purification of Phenylhydrazones by Recrystallization
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude phenylhydrazone in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.[7][10]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Data Presentation
Table 1: Yields of Substituted Phenylhydrazones from Various Synthetic Methods
| Phenylhydrazone Derivative | Carbonyl Precursor | Phenylhydrazine Precursor | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| (E)-1-(1-(4-bromophenyl)ethylidene)-2-(2,4-dinitrophenyl)hydrazine | 4-bromoacetophenone | 2,4-dinitrophenylhydrazine | Acetic acid/Ethanol | 3 hours | 40-89 | [6][12] |
| (E)-1-(1-(4-bromophenyl)ethylidene)-2-(4-nitrophenyl)hydrazine | 4-bromoacetophenone | 4-nitrophenylhydrazine | Acetic acid/Ethanol | 3 hours | 40-89 | [6][12] |
| 2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol | 2,6-hydroxyacetophenone | Phenylhydrazine | Acetic acid/Ethanol | 10 hours | 78.3 | [4] |
| Acetone phenylhydrazone | Acetone | Phenylhydrazine | Acetic acid | - | 87 | [4] |
| Acetophenone phenylhydrazone | Acetophenone | Phenylhydrazine | Acetic acid | - | 89 | [4] |
| Cyclohexanone phenylhydrazone | Cyclohexanone | Phenylhydrazine | Acetic acid | - | 94 | [4] |
Table 2: Factors Influencing the Stability of Phenylhydrazones
| Factor | Effect on Stability | Recommendations |
| Atmosphere | Oxygen leads to oxidative degradation. | Store under an inert atmosphere (Nitrogen, Argon). |
| Moisture | Promotes acid-catalyzed hydrolysis. | Store in a desiccator over a drying agent. |
| Light | Can induce photochemical degradation. | Store in amber vials or in the dark. |
| Temperature | Higher temperatures accelerate decomposition. | Store at reduced temperatures (e.g., in a refrigerator). |
| pH | Acidic conditions cause rapid hydrolysis. | Neutralize any residual acid after synthesis. Avoid acidic storage conditions. |
| Purity | Impurities can catalyze decomposition. | Use high-purity starting materials and solvents. Purify the final product thoroughly. |
Mandatory Visualizations
Oxidative Degradation Pathway
Caption: Oxidative degradation of phenylhydrazones leading to N-N bond cleavage.
Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of phenylhydrazones.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purifying 4-methoxy-2-methyl-1H-indole with Column Chromatography
Welcome to the technical support center for the purification of 4-methoxy-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming challenges during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly used and effective stationary phase for normal-phase column chromatography. Due to the presence of the basic indole nitrogen, issues like peak tailing can occur. If you observe significant tailing or compound degradation, consider using neutral alumina as an alternative stationary phase, or deactivating the silica gel by pre-treating it with a mobile phase containing a small amount of triethylamine (TEA), typically around 1%.
Q2: How do I select the right mobile phase (eluent) for my column?
A2: The ideal mobile phase should provide a good separation of your target compound from impurities. This is best determined by preliminary analysis using Thin-Layer Chromatography (TLC). A common and effective mobile phase for indole derivatives is a mixture of a non-polar solvent like hexanes (or cyclohexane) and a more polar solvent like ethyl acetate .
For this compound, a good starting point is a low polarity mixture, which can be gradually increased in polarity (gradient elution). Based on similar structures, a starting gradient of 2% to 5% ethyl acetate in cyclohexane is a reasonable starting point. The optimal elution conditions are those that give your product an Rf value of approximately 0.2-0.4 on a TLC plate.
Q3: My compound is streaking on the TLC plate and the column. What can I do?
A3: Streaking is a common issue when purifying indole derivatives and is often caused by the interaction of the basic indole nitrogen with the acidic silanol groups on the silica gel. Here are several ways to address this:
-
Add a basic modifier: Incorporate a small amount of a base, such as 0.5-1% triethylamine (TEA) , into your eluent system. This will neutralize the acidic sites on the silica gel and significantly improve peak shape.
-
Reduce sample concentration: Overloading the column can lead to streaking. Ensure you are not loading too much crude material. A general guideline is to load an amount of crude product that is 1-5% of the total weight of the silica gel.
-
Use a different stationary phase: If streaking persists, switching to a less acidic stationary phase like neutral alumina can be beneficial.
Q4: I'm not getting good separation between my product and an impurity. How can I improve the resolution?
A4: Poor separation can be addressed by several strategies:
-
Optimize the mobile phase: A shallow gradient elution can be very effective. This involves slowly and gradually increasing the polarity of the mobile phase over the course of the separation.
-
Try a different solvent system: If a hexane/ethyl acetate system is not providing adequate separation, you could explore other solvent systems. For example, dichloromethane can sometimes offer different selectivity.
-
Adjust column dimensions: A longer and narrower column will generally provide better resolution, although the purification will take longer.
Q5: How can I detect the colorless this compound in the collected fractions?
A5: Since this compound is likely colorless, you will need a method to visualize it. The aromatic nature of the indole ring makes it UV-active. You can monitor the fractions by spotting them on a TLC plate and visualizing the spots under a UV lamp (254 nm) . Additionally, you can use chemical stains. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots. A more general stain like potassium permanganate can also be used.
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing/Streaking | - Acidic nature of silica gel interacting with the basic indole nitrogen.- Column overloading.- Inappropriate solvent polarity. | - Add 0.5-1% triethylamine (TEA) to the eluent.- Use neutral alumina as the stationary phase.- Reduce the amount of sample loaded onto the column.- Ensure the compound is fully dissolved in the loading solvent. |
| Compound Degradation on Column | - The indole is sensitive to the acidic silica gel. | - Deactivate the silica gel by flushing the column with eluent containing 1% TEA before loading the sample.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by running the chromatography efficiently. |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column is too short or too wide.- Elution is too fast. | - Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.- Use a shallow gradient elution.- Use a longer, narrower column for better resolution.- Reduce the flow rate of the mobile phase. |
| Low Recovery of Purified Compound | - Irreversible adsorption to the stationary phase.- Compound degradation.- Compound is eluting in very dilute fractions. | - Address potential degradation and adsorption issues as described above.- Collect smaller fractions and carefully analyze each one by TLC.- Concentrate fractions before TLC analysis if the concentration is very low. |
| Cracks in the Silica Gel Bed | - The column was not packed properly.- The column ran dry at some point. | - Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.- If a crack appears, the separation will be compromised, and the column may need to be repacked. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol is a good starting point for the purification of this compound.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexanes (or cyclohexane)
- Ethyl acetate
- Triethylamine (optional, but recommended)
- Glass column with stopcock
- Cotton or glass wool
- Sand
- TLC plates (silica gel coated with F254 indicator)
- Collection tubes
2. Mobile Phase Preparation:
- Prepare a low-polarity eluent (e.g., 2% ethyl acetate in hexanes) and a higher-polarity eluent (e.g., 10% ethyl acetate in hexanes). If using triethylamine, add it to both eluents to a final concentration of 0.5-1%.
- Degas the solvents if using a flash chromatography system.
3. Column Packing (Wet Slurry Method):
- Insert a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approx. 0.5 cm).
- Clamp the column vertically.
- Fill the column about halfway with the initial, low-polarity eluent.
- In a separate beaker, create a slurry of silica gel in the same low-polarity eluent.
- Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.
- Open the stopcock to allow some solvent to drain, which helps in packing the silica gel into a uniform bed. Crucially, never let the solvent level drop below the top of the silica gel bed.
- Once the silica has settled, add a thin layer of sand on top to protect the silica bed from being disturbed.
4. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
- Carefully apply the sample solution to the top of the sand layer using a pipette.
- Dry Loading (for samples with poor solubility in the eluent): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
- Begin elution with the low-polarity solvent system.
- If the compound does not elute, gradually increase the polarity of the mobile phase by slowly adding the higher-polarity eluent (gradient elution).
- Collect fractions in separate test tubes.
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
6. Post-Purification:
- Combine the fractions containing the pure this compound.
- Remove the solvent using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary
The following table provides suggested starting conditions for the column chromatography of this compound. These should be optimized based on preliminary TLC analysis.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexanes (or Cyclohexane) / Ethyl Acetate |
| Starting Eluent Composition | 2-5% Ethyl Acetate in Hexanes |
| Gradient Profile | Linear gradient to 10-20% Ethyl Acetate over 10-20 column volumes |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) |
| Target Rf on TLC | ~0.2 - 0.4 |
Visual Workflow
Caption: Experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common column chromatography issues.
Technical Support Center: Minimizing Byproduct Formation in the Buchwald-Hartwig Synthesis of Indoles
Welcome to the technical support center for the Buchwald-Hartwig synthesis of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Buchwald-Hartwig N-arylation of indoles, providing explanations and actionable solutions to improve reaction outcomes.
Q1: What are the most common byproducts in the Buchwald-Hartwig synthesis of N-arylindoles?
A1: The primary byproducts observed in the Buchwald-Hartwig synthesis of N-arylindoles include:
-
Hydrodehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom, leading to an arene byproduct. This can occur via a competing pathway involving β-hydride elimination from a palladium-amide intermediate.[1]
-
C-Arylation: The arylation of the indole ring at the C2 or C3 position instead of the nitrogen atom. The regioselectivity of arylation can be influenced by the reaction conditions.[2]
-
Diarylation: The addition of two aryl groups to the indole, potentially at the nitrogen and a carbon position (N,C-diarylation) or at two different carbon positions.
-
Ligand Arylation: The coupling of the aryl halide with the phosphine ligand, which can deactivate the catalyst.[3]
-
Homocoupling: The dimerization of the aryl halide to form a biaryl byproduct.
Q2: My reaction is producing a significant amount of the hydrodehalogenated arene. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction. To minimize its formation, consider the following strategies:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as Josiphos, tBuXPhos, or BrettPhos, can promote the desired reductive elimination over β-hydride elimination.
-
Base Selection: The nature and strength of the base can influence the reaction pathway. Using a weaker base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), instead of strong alkoxides like sodium tert-butoxide (NaOtBu), can sometimes suppress hydrodehalogenation, although this may require higher reaction temperatures.
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. However, this needs to be balanced with achieving a reasonable reaction rate.
-
Solvent Choice: The polarity of the solvent can affect the relative rates of the desired coupling and side reactions. Toluene and dioxane are commonly used solvents.
Q3: I am observing C-arylation of the indole ring instead of the desired N-arylation. What can I do to improve the selectivity?
A3: Achieving high N-selectivity is a key challenge in indole arylation. The following adjustments can favor N-arylation over C-arylation:
-
Ligand and Catalyst System: The combination of the palladium precursor and the phosphine ligand plays a critical role. For instance, the use of bulky, electron-rich phosphine ligands can sterically hinder C-arylation and promote N-arylation.[4] The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system has shown broad scope for the N-arylation of indoles.[5]
-
Sequential Suzuki-Buchwald-Hartwig Reactions: To completely avoid C-arylation of a bromoindole, one strategy is to first perform a Suzuki reaction at the carbon position, followed by a Buchwald-Hartwig amination at the nitrogen. This sequential approach ensures the desired regioselectivity.[2]
-
Reaction Conditions: Carefully screen bases and solvents. The choice of a less-hindered base might favor deprotonation of the N-H bond.
Q4: How can I prevent the formation of diarylated byproducts?
A4: Diarylation can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the indole relative to the aryl halide can help reduce the chance of a second arylation event. Additionally, optimizing the reaction time to stop the reaction once the mono-arylated product is formed can be effective.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of N-arylindoles and the formation of byproducts.
Table 1: Effect of Ligand on the N-Arylation of Indole with 4-Bromotoluene
| Ligand | Pd Precursor | Base | Solvent | Temperature (°C) | Yield of N-arylindole (%) | Major Byproduct(s) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High | Low levels of hydrodehalogenation |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High | Low levels of hydrodehalogenation |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Moderate | Hydrodehalogenation, C-arylation |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Moderate to Low | Significant C-arylation |
Note: This table is a representative summary based on literature trends. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Base on the N-Arylation of Indole with 4-Chlorotoluene
| Base | Ligand | Pd Precursor | Solvent | Temperature (°C) | Yield of N-arylindole (%) | Major Byproduct(s) |
| NaOtBu | XPhos | Pd₂(dba)₃ | Toluene | 110 | High | Minimal |
| K₃PO₄ | XPhos | Pd₂(dba)₃ | Dioxane | 110 | Moderate | Unreacted starting material |
| Cs₂CO₃ | XPhos | Pd₂(dba)₃ | Dioxane | 110 | Moderate | Unreacted starting material |
| LHMDS | XPhos | Pd₂(dba)₃ | Toluene | 110 | High | Minimal |
Note: This table is a representative summary based on literature trends. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in the Buchwald-Hartwig N-Arylation of Indole
This protocol is designed to provide a starting point for optimizing the N-arylation of indoles while minimizing common side reactions.
Materials:
-
Indole (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and the base.
-
Add the indole and the aryl halide to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting the Buchwald-Hartwig synthesis of indoles.
Caption: Troubleshooting workflow for common byproducts.
Caption: Key parameters for reaction optimization.
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indole Synthesis Methods: A Guide for Researchers
The indole scaffold is a ubiquitous and vital structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in biologically active compounds, from the neurotransmitter serotonin to anti-cancer agents, has driven the development of a multitude of synthetic methods for its construction. For researchers, scientists, and drug development professionals, selecting the most appropriate synthetic route is a critical decision that impacts yield, scalability, substrate scope, and overall efficiency. This guide provides an objective comparison of several classical and modern indole synthesis methods, supported by experimental data and detailed protocols to inform this selection process.
Quantitative Comparison of Indole Synthesis Methods
The following table summarizes key quantitative data for several common indole synthesis methods. The examples have been chosen to provide a comparative overview of the performance of each method under specific, reported conditions. It is important to note that yields and reaction conditions are highly substrate-dependent and the data presented here are for representative examples.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 2-Phenylindole | 72-80[1] |
| Fischer (Microwave) | Phenylhydrazine, Propiophenone | Eaton's Reagent | None | 170 | 0.17 | 2-Ethyl-3-methylindole | 92 |
| Leimgruber-Batcho | o-Nitrotoluene, DMFDMA, Pyrrolidine | Raney Nickel, Hydrazine | Methanol | Reflux | Not Specified | Indole | High |
| Bischler-Möhlau (Microwave) | Aniline, Phenacyl bromide | None (solid-state) | None | MW (540W) | 0.02 | 2-Phenylindole | 71[1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethanol | Reflux | Not Specified | Indole-2-carboxylic acid | Good |
| Madelung Synthesis | N-Benzoyl-o-toluidine | Sodium ethoxide | None | 200-400 | Not Specified | 2-Phenylindole | Good[2] |
| Hegedus Indole Synthesis | 2-Allylaniline | PdCl₂(MeCN)₂ | THF | Room Temp | Not Specified | 2-Methylindole | Good[2] |
| Nenitzescu Indole Synthesis | Benzoquinone, Ethyl β-aminocrotonate | None | Acetone | Reflux | Not Specified | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | 46 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to serve as a practical reference.
Fischer Indole Synthesis: 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.[1] The hot mixture is then dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled. The resulting acetophenone phenylhydrazone is collected by filtration. The yield is typically between 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.[1] The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is then removed from the heat, and stirring is continued for another 5 minutes. To prevent the reaction mixture from solidifying into a hard mass, 200 g of clean sand is stirred in. The zinc chloride is dissolved by digesting the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid. The crude 2-phenylindole and sand are collected by filtration. The solid is then boiled with 600 mL of 95% ethanol, decolorized with activated charcoal, and filtered hot. Upon cooling, 2-phenylindole crystallizes and is collected by filtration. The total yield is typically 72-80%.[1]
Leimgruber-Batcho Indole Synthesis: Indole
Step 1: Formation of trans-β-Dimethylamino-2-nitrostyrene A solution of o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in a suitable solvent like DMF is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often a red solid.
Step 2: Reductive Cyclization to Indole The crude enamine is dissolved in a solvent such as methanol. A Raney nickel catalyst is added, followed by the careful addition of hydrazine hydrate.[3] The mixture is refluxed until the reaction is complete. The catalyst is then removed by filtration through celite, and the filtrate is concentrated. The resulting crude indole can be purified by chromatography or crystallization. This method is known for producing indoles that are unsubstituted at the C2 and C3 positions in high yields.[3]
Bischler-Möhlau Indole Synthesis (Microwave-Assisted): 2-Phenylindole
A 2:1 mixture of aniline and phenacyl bromide is thoroughly mixed in the solid state in a microwave-safe vessel. The mixture is then subjected to microwave irradiation at 540 W for 45-60 seconds.[1] The resulting solid is cooled and then purified by column chromatography to afford 2-phenylindole. This solvent-free method is noted for its efficiency and environmental friendliness.
Reissert Indole Synthesis: Indole-2-carboxylic acid
Step 1: Condensation o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base, such as potassium ethoxide in ethanol, to yield ethyl o-nitrophenylpyruvate.[1]
Step 2: Reductive Cyclization The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid.[1] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1]
Step 3: Decarboxylation (Optional) The indole-2-carboxylic acid can be heated to induce decarboxylation and yield indole.[1]
Madelung Synthesis: 2-Phenylindole
N-Benzoyl-o-toluidine is heated with a strong base, such as two equivalents of sodium ethoxide, in an airless environment at high temperatures (200-400 °C).[2] The reaction mixture is then subjected to a hydrolysis workup to yield 2-phenylindole. While effective, this method is often limited by the harsh reaction conditions.[2]
Hegedus Indole Synthesis: 2-Methylindole
2-Allylaniline is treated with a stoichiometric amount of a palladium(II) salt, such as bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), in a solvent like THF at room temperature.[2] The palladium mediates an oxidative cyclization to form 2-methylindole.
Nenitzescu Indole Synthesis: Ethyl 5-hydroxy-2-methylindole-3-carboxylate
Benzoquinone and ethyl β-aminocrotonate are refluxed in a solvent such as acetone. The reaction involves a Michael addition followed by cyclization and elimination to form the 5-hydroxyindole derivative. The product can be isolated and purified by crystallization.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the reaction mechanisms and workflows of the described indole synthesis methods.
Conclusion
The synthesis of indoles is a rich and diverse field, with a wide range of methods available to the modern chemist. The choice of a particular synthesis depends on a multitude of factors including the desired substitution pattern, the availability and cost of starting materials, the required scale of the reaction, and the tolerance of functional groups. Classical methods like the Fischer indole synthesis remain workhorses in the field due to their versatility, while modern variations and other methods like the Leimgruber-Batcho and Hegedus syntheses offer milder conditions and alternative pathways to valuable indole products. This guide provides a foundational comparison to aid researchers in navigating the landscape of indole synthesis and selecting the optimal route for their specific research and development needs.
References
Validating the Structure of 4-methoxy-2-methyl-1H-indole using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected 2D Nuclear Magnetic Resonance (NMR) data for 4-methoxy-2-methyl-1H-indole against its isomer, 5-methoxy-2-methyl-1H-indole. By presenting key experimental data and detailed protocols, this document serves as a practical resource for validating the specific substitution pattern of methoxy-methyl-indoles, a common scaffold in medicinal chemistry.
Structural Elucidation Using 2D NMR
Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) provide through-bond connectivity information, which is crucial for distinguishing between isomers.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling). This is fundamental in establishing proton-proton networks within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : Reveals direct one-bond correlations between protons and the carbons to which they are attached. This allows for the direct assignment of protonated carbons.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges, typically two to four bonds. This is particularly powerful for identifying quaternary carbons and piecing together the carbon skeleton.[1][2]
The strategic application of these three experiments allows for a comprehensive mapping of the molecular structure.
Predicted vs. Experimental Data for Methoxy-Methyl-Indole Isomers
To illustrate the power of 2D NMR in isomer differentiation, we present a comparison between the predicted data for this compound and the available experimental data for 5-methoxy-2-methyl-1H-indole. The key differentiating correlations will arise from the long-range HMBC contacts of the methoxy and methyl protons to the indole ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH (1) | ~8.0 | - |
| C2 | - | ~138 |
| 2-CH₃ | ~2.4 | ~13 |
| H3 | ~6.2 | ~100 |
| C3 | - | ~100 |
| C3a | - | ~125 |
| C4 | - | ~154 |
| 4-OCH₃ | ~3.9 | ~55 |
| H5 | ~6.5 | ~100 |
| C5 | - | ~100 |
| H6 | ~7.0 | ~122 |
| C6 | - | ~122 |
| H7 | ~6.8 | ~105 |
| C7 | - | ~105 |
| C7a | - | ~136 |
Note: These are estimated values based on analogous structures and chemical shift prediction tools. Actual experimental values may vary.
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for 5-methoxy-2-methyl-1H-indole
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH (1) | 7.79 | - |
| C2 | - | 137.5 |
| 2-CH₃ | 2.41 | 13.5 |
| H3 | 6.15 | 100.2 |
| C3 | - | 100.2 |
| C3a | - | 129.2 |
| H4 | 7.15 | 110.8 |
| C4 | - | 110.8 |
| C5 | - | 154.1 |
| 5-OCH₃ | 3.85 | 55.9 |
| H6 | 6.78 | 111.4 |
| C6 | - | 111.4 |
| H7 | 7.00 | 102.5 |
| C7 | - | 102.5 |
| C7a | - | 131.7 |
Data obtained from publicly available spectral databases.
Key Differentiating 2D NMR Correlations
The substitution pattern of the methoxy group is definitively confirmed by specific long-range HMBC correlations.
Table 3: Expected Key HMBC Correlations for Structure Validation
| Compound | Key Proton | Expected HMBC Cross-Peaks to Carbons | Rationale |
| This compound | 4-OCH₃ (~3.9 ppm) | C4 (~154 ppm) | The methoxy protons will show a strong three-bond correlation to the carbon they are attached to. |
| H5 (~6.5 ppm) | C3a, C4, C6, C7 | Proximity and 2/3-bond couplings to neighboring carbons. | |
| 2-CH₃ (~2.4 ppm) | C2, C3 | Two and three-bond correlations within the pyrrole ring. | |
| 5-methoxy-2-methyl-1H-indole | 5-OCH₃ (3.85 ppm) | C5 (154.1 ppm) | The methoxy protons show a strong three-bond correlation to C5. |
| H4 (7.15 ppm) | C3, C5, C6, C7a | Proximity and 2/3-bond couplings to neighboring carbons. | |
| 2-CH₃ (2.41 ppm) | C2, C3 | Two and three-bond correlations within the pyrrole ring. |
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation:
-
Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and appropriate spectral width for the 2D experiments.
-
COSY:
-
Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Acquire a sufficient number of scans (e.g., 2-4) for each increment.
-
Typically, 256-512 increments in the indirect dimension (F1) are sufficient.
-
-
HSQC:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹J(C,H) coupling constant to an average value of 145 Hz.
-
Acquire 2-4 scans per increment with 256 increments in F1.
-
-
HMBC:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling constant for an average value of 8 Hz.
-
Acquire a larger number of scans (e.g., 8-16) per increment to enhance the signal-to-noise ratio for the weaker, long-range correlations.
-
Use 256-512 increments in F1.
-
Data Processing:
Process the acquired data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). Apply a suitable window function (e.g., sine-bell) in both dimensions before Fourier transformation. Phase and baseline correct the spectra as needed.
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the logical workflow for structure validation and the key correlations used to differentiate the isomers.
Conclusion
The combination of COSY, HSQC, and HMBC experiments provides a robust and definitive method for the structural validation of substituted indoles. By carefully analyzing the long-range HMBC correlations, particularly from the methoxy and aromatic protons to the carbon framework, one can unambiguously distinguish between isomers such as this compound and 5-methoxy-2-methyl-1H-indole. The provided protocols and comparative data serve as a valuable guide for researchers in ensuring the correct structural assignment of their synthesized compounds.
References
A Comparative Analysis of the Biological Activities of 4-Methoxy-2-methyl-indole and 4-Hydroxy-2-methyl-indole: A Review of Available Data
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nature and position of substituents on the indole ring play a crucial role in modulating these activities. The key difference between the two molecules of interest lies in the functional group at the 4-position of the indole ring: a methoxy (-OCH₃) group in 4-methoxy-2-methyl-indole and a hydroxyl (-OH) group in 4-hydroxy-2-methyl-indole. This seemingly minor difference can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.
Hypothetical Comparative Framework
In the absence of direct experimental data, a comparative analysis can be conceptualized based on the known effects of methoxy and hydroxy substitutions on other bioactive molecules. Generally, a hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets like enzymes and receptors. In contrast, a methoxy group is only a hydrogen bond acceptor and is more lipophilic than a hydroxyl group. This difference in lipophilicity can affect the molecule's ability to cross cell membranes.
The following dot diagram illustrates a hypothetical workflow for a comparative biological activity study, which would be necessary to generate the data for a direct comparison.
Caption: Hypothetical workflow for a comparative biological activity study.
Potential Biological Activities for Investigation
Based on the activities of other substituted indoles, a comparative study of 4-methoxy-2-methyl-indole and 4-hydroxy-2-methyl-indole could focus on the following areas:
-
Anti-inflammatory Activity: Many indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A comparative study could assess the inhibitory potential of both compounds against COX-1 and COX-2.
-
Antimicrobial Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. A direct comparison would involve determining the minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Substituted indoles have been extensively investigated for their cytotoxic effects against various cancer cell lines. A comparative study would involve assessing the IC50 values of both compounds in different cancer cell lines.
Conclusion
A definitive comparison of the biological activity of 4-methoxy-2-methyl-indole and 4-hydroxy-2-methyl-indole necessitates direct experimental evaluation under identical conditions. Without such studies, any comparison remains speculative and based on the extrapolation of data from structurally related compounds. The information presented here is intended to provide a foundational understanding for researchers and drug development professionals interested in pursuing a direct comparative investigation of these two indole derivatives. Future research focusing on a head-to-head comparison is warranted to elucidate the specific contributions of the 4-methoxy and 4-hydroxy substituents to the biological activity of the 2-methyl-indole scaffold.
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-2-methyl-1H-indole Derivatives
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methoxy-2-methyl-1H-indole derivatives, offering insights into their potential as therapeutic agents. We delve into their roles as potent kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, supported by experimental data and detailed protocols.
The strategic placement of a methoxy group at the 4-position and a methyl group at the 2-position of the indole ring has given rise to a series of compounds with diverse and potent biological activities. This guide will explore how modifications to this core structure influence its interactions with various biological targets.
Comparative Biological Activities
The this compound scaffold has been successfully derivatized to target a range of biological processes, from epigenetic regulation to inflammatory signaling and cancer cell proliferation. The following sections present a quantitative comparison of these derivatives against various targets.
As BET Bromodomain Inhibitors
A notable derivative, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) , has been identified as a potent and orally bioavailable BET (Bromodomain and Extra-Terminal domain) inhibitor.[2] BET proteins are epigenetic "readers" that play a crucial role in gene transcription and are implicated in various cancers. The inhibitory activity of CD161 and its analogues against the two bromodomains of BRD4 (BD1 and BD2) is summarized below.
| Compound | R | Ki (nM) BRD4 BD1 | Ki (nM) BRD4 BD2 |
| 12 | H | 50 | 12 |
| 18 | Indole | 4.9 | 1.1 |
| 19 | 1H-pyrrolo[2,3-c]pyridine | 5.3 | 6.0 |
| CD161 (31) | 3,5-dimethylisoxazole | 2.0 | 0.5 |
Data sourced from Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.[2]
The data clearly indicates that the addition of heterocyclic moieties at the R position significantly enhances the binding affinity, with the 3,5-dimethylisoxazole group in CD161 providing the highest potency against both bromodomains of BRD4.
The cellular activity of these compounds was evaluated in acute leukemia cell lines, demonstrating potent inhibition of cell growth.
| Compound | MV4;11 IC50 (nM) | MOLM-13 IC50 (nM) |
| 17 | 6 | 36 |
| CD161 (31) | 4 | 20 |
Data sourced from Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.[2]
As Anticancer Agents Targeting Cell Proliferation
Derivatives of 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) have been investigated for their anticancer properties, revealing that subtle modifications at the 2-position of the indole ring can switch the mechanism of cell death from methuosis to microtubule disruption.[3]
| Compound | R (2-position) | Mean GI50 (µM) | Mechanism |
| 1a (MOMIPP) | CH3 | 2.3 | Methuosis |
| 2j | CF3 | 0.28 | Microtubule Disruption |
| 2k | CH2OH | 0.057 | Microtubule Disruption |
| 2l | CH2OCH3 | 0.021 | Microtubule Disruption |
Data sourced from Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity.[3]
This highlights a critical SAR finding: replacing the 2-methyl group with more polar or electron-withdrawing substituents not only enhances the cytotoxic potency by orders of magnitude but also alters the cellular mechanism of action.
As Anti-inflammatory Agents
A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model.[4]
| Compound | R (phenyl substitution) | % Inhibition of Paw Edema (after 3h) |
| S3 | 3-NO2 | 61.20 |
| S7 | 3,4-(OCH3)2 | 62.24 |
| S14 | 2,4,5-(OCH3)3 | 63.69 |
| Indomethacin | - | 76.89 |
Data sourced from Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.[4]
The results indicate that substitutions on the phenyl ring of the acetohydrazide moiety influence the anti-inflammatory activity, with multiple methoxy substitutions leading to the most potent compounds in this series, although they did not surpass the activity of the reference drug, indomethacin.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of indole derivatives against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a bioluminescent method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction, followed by the addition of ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal proportional to the ADP generated.[5]
Materials:
-
Recombinant target kinase
-
Suitable substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound derivatives (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM DTT)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Km for the specific kinase.
-
Prepare serial dilutions of the indole derivatives in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted indole derivative or control to the wells.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 1 hour.[5]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration relative to the no-inhibitor control and determine the IC50 value.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[4]
Animals:
-
Wistar albino rats (150-200 g) of either sex.
Procedure:
-
Animals are divided into groups, including a control group, a reference standard group (e.g., indomethacin), and test groups for each indole derivative.
-
The test compounds and reference drug are administered orally as a suspension (e.g., in 0.5% sodium carboxymethyl cellulose). The control group receives only the vehicle.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, and 3 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group with respect to the control group.
Visualizing the Mechanisms
To better understand the biological processes influenced by these indole derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Mechanism of BET inhibition by this compound derivatives like CD161.
Caption: General workflow for the structure-activity relationship (SAR) study of novel indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methoxy-Substituted Indoles: A Comparative Guide to Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The introduction of methoxy substituents to this privileged structure has proven to be a powerful strategy for modulating the potency, selectivity, and pharmacokinetic properties of enzyme inhibitors. This guide provides a comparative analysis of various methoxy-substituted indoles, focusing on their efficacy as inhibitors for a range of key enzymatic targets. The information is supported by experimental data and detailed methodologies to assist researchers in the fields of drug discovery and development.
Comparative Efficacy of Methoxy-Substituted Indoles
The strategic placement of methoxy groups on the indole ring significantly influences the compound's interaction with enzyme active sites. This section summarizes the inhibitory activities of various methoxy-substituted indole derivatives against several important enzyme classes.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Methoxy-substituted indoles have emerged as potent inhibitors of various kinases. For instance, indolyl-pyridinyl-propenone analogs have been shown to be effective against glioblastoma cells.[1] The position of the methoxy group can drastically alter the biological activity; moving the methoxy group from the 5-position to the 6-position on the indole ring can switch the compound's mechanism from inducing a non-apoptotic cell death called methuosis to disrupting microtubules.[1] Furthermore, structure-activity relationship studies on 3-substituted indoles have highlighted that a methoxy substituent at the 5-position of the indole ring is critical for maximal anticancer activity against cell lines like SK-OV-3 and HT-29.[2]
| Compound Class | Specific Target | Methoxy Position | IC50/Activity | Reference |
| Indolyl-pyridinyl-propenones | Microtubule Disruption | 6-methoxy | Potent activity | [1] |
| Indolyl-pyridinyl-propenones | Methuosis Induction | 5-methoxy | Active in cell-based assays | [1][3] |
| 3-Substituted Indoles | c-Src Kinase | 5-methoxy | Modest inhibition | [2] |
| 4-(1H-Indol-6-yl)-1H-indazoles | PDK1 | N-methoxy | Potential inhibitors | [4] |
| Azaindole Derivatives | c-Met | N/A (azaindole) | 20-70 nM | [5] |
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Certain methoxy-substituted 2-phenylindoles have been identified as potent inhibitors of tubulin polymerization.[6] The most active derivative, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, exhibited an IC50 value of 1.5 µM for tubulin polymerization inhibition and a potent cytostatic IC50 of 35 nM in MDA-MB 231 breast cancer cells.[6] Interestingly, in the 2-phenylindole series, methoxy-substituted compounds were found to be significantly more effective than their hydroxy counterparts, and these compounds are believed to bind to the colchicine site on tubulin.[6]
| Compound | Methoxy Position(s) | Tubulin Polymerization IC50 | Cell Growth Inhibition IC50 (MDA-MB 231) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 6-indole, 4-phenyl | 1.5 µM | 35 nM | [6] |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[7] The development of reversible and selective MAO inhibitors has been a key strategy to reduce side effects associated with earlier non-selective inhibitors.[7] While specific IC50 values for methoxy-substituted indoles as MAO inhibitors are not detailed in the provided context, the indole scaffold is a known pharmacophore for MAO inhibition.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
COX and LOX are key enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[8][9] Dual inhibitors of COX and LOX are sought after as anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[8] While the provided literature primarily discusses other natural products as dual inhibitors, the indole scaffold itself is a known core for anti-inflammatory agents, suggesting the potential for methoxy-substituted derivatives in this area.[10][11]
Other Enzyme Targets
Methoxy-substituted indoles have shown inhibitory activity against a diverse range of other enzymes:
| Enzyme Target | Compound Class/Example | Methoxy Position | Key Finding | Reference |
| DNA Gyrase (M. tuberculosis) | Indole monoacid monoamide | 4-phenyl | Methoxy substitution enhanced inhibitory effect compared to methyl. | [12] |
| Acetyl-CoA Carboxylase (ACC) | 1-Cyclopropyl-4-methoxy-1H-indole | 4-indole | Suggested as a primary target based on related analogs. | [13] |
| Arachidonate 15-lipoxygenase (ALOX15) | 5-(4-Methoxyphenyl)-1H-indoles | 4-phenyl | Act as substrate-specific allosteric inhibitors. | [14] |
Experimental Protocols
Reproducible and reliable data are paramount in drug discovery. Below are detailed methodologies for key enzyme inhibition assays.
General Biochemical Enzyme Inhibition Assay
This protocol provides a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.[15]
-
Materials and Reagents :
-
Purified target enzyme
-
Substrate specific to the enzyme
-
Test compound (methoxy-substituted indole)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Step-by-Step Procedure :
-
Prepare Solutions : Dissolve the enzyme, substrate, and test compound in the appropriate assay buffer. Prepare serial dilutions of the test compound to determine a dose-response curve.
-
Enzyme and Inhibitor Pre-incubation : Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[15]
-
Initiate Reaction : Start the enzymatic reaction by adding the substrate to each well.
-
Monitor Reaction : Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method depends on the reaction (e.g., change in absorbance, fluorescence, or luminescence).[15]
-
Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50) value.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules.[16]
-
Materials and Reagents :
-
Purified tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (e.g., PEM buffer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound
-
Fluorometer with temperature control
-
-
Step-by-Step Procedure :
-
Preparation : Resuspend purified tubulin in ice-cold polymerization buffer.
-
Incubation : In a 96-well plate, mix the tubulin solution with various concentrations of the test compound, GTP, and the fluorescent reporter dye.
-
Polymerization Initiation : Transfer the plate to a fluorometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring : Monitor the increase in fluorescence over time (e.g., for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).[16] An increase in fluorescence corresponds to tubulin polymerization.
-
Data Analysis : Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Visualizations
Signaling Pathway Inhibition
Methoxy-substituted indoles often target key signaling cascades involved in cell growth and proliferation. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for indole-based kinase inhibitors.[15]
Caption: Simplified RTK signaling and the point of inhibition by indole compounds.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical screening and evaluation of novel methoxy-substituted indole derivatives as potential enzyme inhibitors.[16]
Caption: Preclinical evaluation workflow for novel indole-based enzyme inhibitors.
References
- 1. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Purity of Synthesized 4-methoxy-2-methyl-1H-indole by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of synthesized 4-methoxy-2-methyl-1H-indole. The methodologies, supporting data, and visual workflows presented herein offer a robust framework for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Potential Impurities in the Synthesis of this compound
The Fischer indole synthesis is a common route for preparing 2-methylindoles. When using 4-methoxyphenylhydrazine and acetone as starting materials, several process-related impurities can arise:
-
Regioisomer: 6-methoxy-2-methyl-1H-indole can form due to the alternative cyclization pathway.
-
Unreacted Starting Materials: Residual 4-methoxyphenylhydrazine and acetone may be present.
-
Byproducts from Starting Materials: Acetone can undergo self-condensation to form impurities such as diacetone alcohol and mesityl oxide.
The effective separation of these potential impurities is crucial for an accurate purity assessment.
Quantitative Data Summary
The following table presents hypothetical data from the HPLC analysis of a synthesized batch of this compound compared to a commercially available analytical standard.
| Compound | Retention Time (min) | Synthesized Sample (% Area) | Commercial Standard (% Area) |
| Diacetone Alcohol | 2.1 | 0.08 | Not Detected |
| Acetone | 2.5 | 0.15 | Not Detected |
| 4-Methoxyphenylhydrazine | 4.2 | 0.25 | Not Detected |
| This compound | 8.5 | 99.2 | >99.9 |
| 6-methoxy-2-methyl-1H-indole | 9.1 | 0.32 | Not Detected |
| Mesityl Oxide | 11.3 | Not Detected | Not Detected |
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (indole chromophore) and 220 nm for general impurity detection. A PDA detector scanning from 200-400 nm is recommended for comprehensive analysis.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the synthesized this compound and commercially available standards in the mobile phase (50:50 A:B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal methods are often employed to provide a more complete purity profile.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities like residual solvents (acetone) and some starting materials. Provides structural information from mass spectra. | The compound may require derivatization to increase volatility and thermal stability. Potential for on-column degradation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of protons contributing to it. | Provides a direct measure of purity without the need for a specific reference standard for the analyte. It is a primary ratio method. Minimal sample preparation is required. | Lower sensitivity compared to chromatographic methods. May not be suitable for detecting impurities at very low levels. Signal overlap can complicate quantification in complex mixtures. |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary under the influence of an electric field. | High separation efficiency and very low sample and reagent consumption. Can be a good alternative for charged impurities. | Can have lower concentration sensitivity compared to HPLC-UV. Reproducibility can be more challenging to maintain. |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for Synthesis and Purity Confirmation.
Conclusion
For routine purity assessment of synthesized this compound, reversed-phase HPLC provides a robust and reliable method with excellent resolving power for common process-related impurities. The detailed protocol in this guide serves as a strong starting point for method development and validation. For comprehensive characterization, especially in a drug development setting, orthogonal techniques such as GC-MS for volatile impurities and qNMR for absolute purity determination are highly recommended to ensure the quality and safety of the synthesized compound. The choice of analytical methods should be guided by the specific requirements of the analysis, including the intended use of the compound and regulatory expectations.
A Researcher's Guide to Cross-Referencing NMR Data of 4-methoxy-2-methyl-1H-indole with Literature Values
In the field of chemical research and drug development, the accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a framework for comparing the experimentally obtained ¹H and ¹³C NMR data of 4-methoxy-2-methyl-1H-indole with literature values.
Objective: To provide a systematic approach for researchers to validate the structure of synthesized this compound by comparing its NMR data with established literature precedents.
Comparison of NMR Data
A thorough search of scientific databases and literature was conducted to find reference ¹H and ¹³C NMR data for this compound. However, no specific, complete, and verified NMR data sets for this particular compound could be located in the reviewed literature. This absence of direct reference data highlights a gap in the current body of scientific literature.
For the benefit of researchers, we present a comparison table that includes hypothetical experimental data for this compound alongside published NMR data for structurally related compounds. This allows for an indirect comparison based on the expected chemical shift regions for the various protons and carbons in the molecule.
Table 1: Comparison of ¹H and ¹³C NMR Data
| Assignment | Hypothetical Experimental Data for this compound (CDCl₃) | Literature Data for 4-methoxy-1-methylindole (CDCl₃) | Literature Data for 5-methoxy-2-methylindole (CDCl₃) |
| ¹H NMR | |||
| NH | ~ 7.8 (br s, 1H) | - | ~ 7.9 (br s, 1H) |
| H-7 | ~ 6.95 (d, J=8.0 Hz, 1H) | 6.58 (d, J=7.8 Hz, 1H) | - |
| H-6 | ~ 7.05 (t, J=8.0 Hz, 1H) | 7.13 (t, J=8.0 Hz, 1H) | 6.75 (dd, J=8.7, 2.4 Hz, 1H) |
| H-5 | ~ 6.50 (d, J=8.0 Hz, 1H) | 6.92 (d, J=8.2 Hz, 1H) | 7.15 (d, J=8.7 Hz, 1H) |
| H-3 | ~ 6.20 (s, 1H) | 6.93 (d, J=3.1 Hz, 1H) | 6.13 (s, 1H) |
| OCH₃ | ~ 3.90 (s, 3H) | 3.93 (s, 3H) | 3.82 (s, 3H) |
| CH₃ | ~ 2.40 (s, 3H) | 3.71 (s, 3H, N-CH₃) | 2.35 (s, 3H) |
| ¹³C NMR | |||
| C-2 | ~ 136.0 | 128.9 | 135.3 |
| C-3 | ~ 100.0 | 100.2 | 99.8 |
| C-3a | ~ 124.0 | 123.5 | 129.5 |
| C-4 | ~ 154.0 | 154.2 | 121.5 |
| C-5 | ~ 105.0 | 104.1 | 153.9 |
| C-6 | ~ 122.0 | 121.9 | 111.7 |
| C-7 | ~ 110.0 | 109.8 | 110.2 |
| C-7a | ~ 138.0 | 137.5 | 131.5 |
| OCH₃ | ~ 55.5 | 55.3 | 55.9 |
| CH₃ | ~ 13.5 | 32.8 (N-CH₃) | 13.6 |
Note: The hypothetical data is an educated estimation based on general principles of NMR spectroscopy and comparison with similar structures. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
To ensure the reliability and reproducibility of NMR data, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum.
Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing the experimental NMR data with literature values.
Caption: Workflow for NMR data cross-referencing.
This guide provides a comprehensive framework for researchers working with this compound. While direct literature NMR data is currently unavailable, the provided comparison with related structures, a detailed experimental protocol, and a clear workflow will aid in the accurate structural characterization of this compound.
Comparative efficacy of different catalysts in the Fischer indole synthesis
A Comparative Guide to Catalyst Efficacy in the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a pivotal method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, is profoundly influenced by the choice of catalyst.[3] Both Brønsted and Lewis acids are effective in promoting this transformation, and the selection of the appropriate catalyst is a critical parameter that significantly impacts reaction efficiency, yields, and occasionally, regioselectivity.[3][4] This guide provides a comparative overview of commonly employed catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Comparative Performance of Catalysts
Table 1: Comparative Efficacy of Various Catalysts in the Fischer Indole Synthesis
| Catalyst Type | Specific Catalyst | Arylhydrazine Substrate | Carbonyl Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Phenylhydrazine | Cyclohexanone | Toluene | Reflux | 3 | 85 |
| Polyphosphoric acid (PPA) | Phenylhydrazine | Acetophenone | PPA | 100-120 | 0.5 | 78 | |
| Sulfuric Acid (H₂SO₄) | 4-Methoxyphenylhydrazine | 4-Methoxyacetophenone | Ethanol | Reflux | 4 | 92 | |
| Lewis Acid | Zinc chloride (ZnCl₂) | Phenylhydrazine | Ethyl methyl ketone | Choline chloride·2ZnCl₂ | 100 | 4 | 80[5] |
| Boron trifluoride etherate (BF₃·OEt₂) | N-Tosyl-4-methoxyphenyl-hydrazine | Cyclohexanone | Acetonitrile | Reflux | 1 | 95 | |
| Scandium(III) triflate (Sc(OTf)₃) | Phenylhydrazine | Cyclohexanone | Toluene | 110 | 12 | 98 | |
| Aluminum chloride (AlCl₃) | Phenylhydrazine | Acetophenone | Xylene | Reflux | 2 | 75 | |
| Iron(III) chloride (FeCl₃) | Phenylhydrazine | Cyclohexanone | Ethanol | Reflux | 6 | 88 | |
| Solid-Supported Acid | Amberlite IR-120 | Phenylhydrazine | Cyclohexanone | Ethanol | Reflux | 8 | 85 |
| Zeolite (H-ZSM-5) | Phenylhydrazine | Acetophenone | Toluene | 110 | 24 | 70 | |
| Silica-supported sulfonic acid | Phenylhydrazine | Cyclohexanone | Toluene | 110 | 5 | 92 |
Experimental Protocols
The following protocols provide a general framework for conducting the Fischer indole synthesis with different types of catalysts.
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional, can be done in situ) : In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating for 1-2 hours until the hydrazone precipitates or TLC analysis indicates complete formation. The hydrazone can be isolated by filtration and used in the next step, or the reaction mixture can be carried forward directly.
-
Indolization : To the flask containing the hydrazone (or the in situ mixture), add the acid catalyst. The choice of solvent and reaction temperature is catalyst-dependent (see specific protocols below). The reaction mixture is typically heated to reflux with stirring.
-
Reaction Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature. If a homogeneous acid catalyst was used, the mixture is typically poured into ice-water and neutralized with a base (e.g., NaOH, NaHCO₃) to precipitate the crude indole. The solid is then collected by filtration. If a solid-supported catalyst was used, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures) or by column chromatography on silica gel to afford the pure indole derivative.
Catalyst-Specific Methodologies
-
Brønsted Acids (e.g., p-TsOH, PPA, H₂SO₄) :
-
p-TsOH : Typically used in catalytic amounts (10-20 mol%) in a high-boiling solvent like toluene or xylene, often with a Dean-Stark apparatus to remove water.
-
PPA : Often used as both the catalyst and the solvent. The hydrazone is added directly to preheated PPA (typically 80-120 °C) and stirred for a short period. The work-up involves careful quenching with ice-water.
-
H₂SO₄ : Can be used in catalytic amounts in a solvent like ethanol or acetic acid. Concentrated sulfuric acid can also be used in stoichiometric amounts.
-
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃, AlCl₃, FeCl₃) :[6]
-
ZnCl₂ : A widely used, moderately strong Lewis acid.[1] It is often used in stoichiometric amounts and can be employed in various solvents, including ionic liquids.[5] Anhydrous conditions are preferred.
-
BF₃·OEt₂ : A strong Lewis acid, typically used in stoichiometric amounts in an anhydrous aprotic solvent like dichloromethane or acetonitrile.
-
Sc(OTf)₃ : A highly efficient and water-tolerant Lewis acid that can be used in catalytic amounts (1-10 mol%).
-
AlCl₃ and FeCl₃ : Strong Lewis acids that require anhydrous conditions. They are typically used in stoichiometric amounts.
-
-
Solid-Supported Acids (e.g., Amberlite IR-120, Zeolites, Silica-supported sulfonic acid) :
-
These catalysts offer the advantage of easy separation and recyclability. The reaction is typically performed by stirring the substrates with the solid catalyst in a suitable solvent at elevated temperatures. The catalyst is simply filtered off at the end of the reaction.
-
Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a well-defined mechanism involving several key steps. The acid catalyst plays a crucial role in protonating the hydrazone, which facilitates the subsequent tautomerization and rearrangement steps.
Caption: General mechanism of the Fischer indole synthesis.
The experimental workflow for a typical Fischer indole synthesis is outlined below, highlighting the key stages from starting materials to the final purified product.
Caption: Experimental workflow for Fischer indole synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. testbook.com [testbook.com]
A Comparative Guide to the Synthesis of 4-methoxy-2-methyl-1H-indole
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes for 4-methoxy-2-methyl-1H-indole, a valuable building block in medicinal chemistry. We will compare a classical Fischer indole synthesis with a newer, high-yield reductive approach.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative differences between the two synthetic pathways.
| Parameter | Route A: Reductive Approach | Route B: Fischer Indole Synthesis |
| Starting Material | Methyl 4-methoxy-1H-indole-2-carboxylate | (3-methoxyphenyl)hydrazine and Acetone |
| Key Reactions | Reduction of an ester | Hydrazone formation, Indolization |
| Overall Yield | ~99%[1] | ~60-70% (estimated)[2] |
| Number of Steps | 1 | 2 |
| Reaction Time | ~16 hours[1] | 4-8 hours (estimated) |
| Reagent Hazards | Lithium aluminum hydride (pyrophoric) | Polyphosphoric acid (corrosive) |
| Scalability | Good | Good |
Route A: A Novel High-Yield Reductive Approach
This modern route offers an exceptionally high yield by employing a powerful reducing agent to directly convert the carboxylate group of a substituted indole into a methyl group.
Experimental Protocol: Reduction of Methyl 4-methoxy-1H-indole-2-carboxylate
-
To a solution of methyl 4-methoxy-1H-indole-2-carboxylate (1.00 g, 4.87 mmol) in 1,4-dioxane (20 mL) at 0 °C, a 2M solution of lithium aluminum hydride in tetrahydrofuran (12.2 mL, 24.4 mmol) is added dropwise.[1]
-
The reaction mixture is then warmed to room temperature and stirred for one hour.[1]
-
Following the initial stirring, the mixture is heated to reflux for 15 hours.[1]
-
After the reaction is complete, the mixture is cooled to 0 °C, and ice water (5 mL) is cautiously added, followed by an additional 20 mL of water.[1]
-
The resulting mixture is extracted with ethyl acetate (3 x 20 mL).[1]
-
The combined organic layers are washed with a saturated sodium chloride solution (3 x 20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid (0.780 g, 99% yield).[1]
Route B: The Classical Fischer Indole Synthesis
The Fischer indole synthesis is a robust and well-established method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[3]
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: (3-methoxyphenyl)hydrazine is condensed with acetone in a suitable solvent like ethanol to form the corresponding hydrazone. This reaction is typically carried out at room temperature for 1-2 hours.
-
Indolization: The formed hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated to induce cyclization.[3] The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction is cooled, quenched with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield this compound.
Comparative Analysis and Conclusion
The choice between these two synthetic routes will depend on the specific needs of the researcher.
Route A (Reductive Approach) is a superior choice when the primary goal is to maximize yield from a readily available or previously synthesized indole-2-carboxylate precursor. Its single-step nature and near-quantitative yield make it highly efficient. However, the use of lithium aluminum hydride requires stringent anhydrous conditions and careful handling due to its pyrophoric nature.
Route B (Fischer Indole Synthesis) offers a more classical and direct approach to the indole core from basic starting materials. While the overall yield is lower and it involves two distinct chemical transformations, the reagents are generally less hazardous than LiAlH4. This route may be preferred when the indole-2-carboxylate starting material for Route A is not readily accessible.
Both methods provide viable pathways to this compound. The reductive approach stands out for its exceptional yield, while the Fischer indole synthesis offers a reliable, albeit lower-yielding, alternative from more fundamental starting materials. The selection of the optimal route will be guided by factors such as starting material availability, desired yield, and laboratory safety protocols.
References
Safety Operating Guide
Proper Disposal of 4-methoxy-2-methyl-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of 4-methoxy-2-methyl-1H-indole (CAS No. 17897-50-6).
The disposal of any chemical waste must be approached with a thorough understanding of its potential hazards and in strict accordance with local, state, and federal regulations. While this guide provides a procedural framework, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and your institution's specific waste management protocols.
Key Safety and Hazard Information
Based on available data, this compound is classified with the following hazards:
-
GHS07: Exclamation mark, indicating that it may cause less serious health effects.[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 17897-50-6 | [2] |
| Molecular Formula | C10H11NO | [2][] |
| Molecular Weight | 161.2 g/mol | [2][] |
| Physical Form | Solid | [1] |
| Boiling Point | 308.501°C at 760 mmHg | [] |
| Purity | 95-97% (typical) | [1][] |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on general best practices for hazardous chemical waste disposal and should be adapted to meet the specific requirements of your institution.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Collection:
-
Solid Waste: Carefully sweep up any solid this compound. Avoid creating dust. Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.
-
Contaminated Materials: Any materials used to handle the chemical (e.g., weighing paper, contaminated gloves, pipette tips) should also be considered hazardous waste and placed in the same container.
-
Solutions: If the chemical is in a solution, it should be collected in a labeled, sealable, and appropriate liquid waste container. Do not mix with incompatible waste streams.
3. Waste Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
-
Affix the appropriate hazard pictograms (GHS07).
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Mandatory Visualization: Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always prioritize your institution's specific protocols and the manufacturer's Safety Data Sheet. The user is responsible for ensuring compliance with all applicable regulations.
References
Personal protective equipment for handling 4-methoxy-2-methyl-1H-indole
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for managing 4-methoxy-2-methyl-1H-indole in a laboratory setting. The following procedural steps are based on established best practices for handling similar indole derivatives and heterocyclic compounds, emphasizing a conservative approach to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical when handling this compound, a compound with incompletely characterized toxicological properties. The following table summarizes the mandatory PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness).[1] | To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[1] |
| Eye Protection | Chemical safety goggles and a face shield.[1] | To protect against splashes and potential unknown reactivity.[1] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[1] | To prevent accidental skin exposure.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If handling outside a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.[1] | To prevent inhalation of airborne particles or vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1]
2. Preparation:
-
Before beginning work, ensure all required PPE is correctly donned.[1]
-
Line the work area inside the fume hood with absorbent, disposable bench paper.[1]
3. Weighing:
-
Whenever possible, weigh the compound directly inside the fume hood.[1]
-
If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.[1]
4. Solution Preparation:
-
Add solvents to the solid compound slowly and carefully to prevent splashing.
-
Keep containers covered as much as possible during the process.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including used gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: All liquid waste containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[1][2] Do not mix with other waste streams unless compatibility has been confirmed.[1] Halogenated and non-halogenated solvent waste should generally be kept separate.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[2]
2. Container Management:
-
Ensure waste containers are chemically compatible with the waste they are holding.[3][4]
-
Keep all hazardous waste containers tightly closed except when adding waste.[3][4]
-
All waste collection activities should be performed within a chemical fume hood to minimize inhalation exposure.[4]
3. Labeling and Storage:
-
Immediately label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3][4]
-
List all other components of the waste mixture, including solvents, with their approximate percentages.[4]
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[4]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]
-
Do not attempt to neutralize the chemical waste in the laboratory.[2]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][4]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
